CFI02
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H11F6N5OS2 |
|---|---|
Molecular Weight |
491.4 g/mol |
IUPAC Name |
N-[4-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]phenyl]thiadiazole-4-carboxamide |
InChI |
InChI=1S/C18H11F6N5OS2/c19-17(20,21)9-5-10(18(22,23)24)7-13(6-9)27-16(31)26-12-3-1-11(2-4-12)25-15(30)14-8-32-29-28-14/h1-8H,(H,25,30)(H2,26,27,31) |
InChI Key |
FVEJUWCKIKESSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CSN=N2)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Synonyms |
CFI02 |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of CFI-400945: A Technical Guide for Cancer Researchers
An In-depth Examination of a Potent PLK4 Inhibitor for Drug Development Professionals
Introduction
CFI-400945 is a first-in-class, orally bioavailable, and highly potent small-molecule inhibitor of Polo-like kinase 4 (PLK4).[1][2] PLK4 is a serine/threonine kinase that acts as a master regulator of centriole duplication, a process fundamental to the formation of the mitotic spindle and the maintenance of genomic stability.[3][4] Overexpression of PLK4 is a common feature in a variety of human cancers, including breast, lung, ovarian, and colorectal cancers, and is often associated with poor prognosis.[1][4] This has positioned PLK4 as a compelling therapeutic target in oncology. CFI-400945 has demonstrated significant preclinical antitumor activity and is currently under investigation in clinical trials for both solid and hematological malignancies.[2][5][6] This technical guide provides a comprehensive overview of the mechanism of action of CFI-400945 in cancer cells, with a focus on its molecular targets, effects on cellular processes, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: Inhibition of PLK4 and its Consequences
CFI-400945 exerts its primary anticancer effects by potently and selectively inhibiting the kinase activity of PLK4 in an ATP-competitive manner.[1] This inhibition disrupts the tightly regulated process of centriole duplication, leading to a cascade of events that ultimately result in cancer cell death.
Disruption of Centriole Duplication
The hallmark of PLK4 inhibition by CFI-400945 is the dysregulation of centriole duplication.[7] At high concentrations, CFI-400945 leads to a failure of centriole duplication, resulting in a decrease in centrosome number.[8] Conversely, at lower concentrations, a paradoxical effect can be observed, leading to centriole amplification.[9] This is thought to occur because partial inhibition of PLK4 disrupts its autoregulatory degradation, leading to its accumulation and hyperactivity.[8] Both outcomes, a loss or an excess of centrioles, are detrimental to the cell.
Induction of Mitotic Defects
The abnormal number of centrosomes resulting from PLK4 inhibition leads to severe mitotic defects. Cells entering mitosis with either too few or too many centrosomes are unable to form a proper bipolar spindle. This results in the formation of monopolar or multipolar spindles, respectively, leading to improper chromosome segregation.[10]
Cell Cycle Arrest and Apoptosis
The cellular surveillance mechanisms, known as cell cycle checkpoints, detect these mitotic aberrations. This triggers a prolonged mitotic arrest, which, if the damage is irreparable, ultimately leads to the activation of the apoptotic cascade and programmed cell death.[9][11] In some cancer cells, particularly those with defects in apoptotic pathways, mitotic catastrophe can occur, a form of cell death characterized by the formation of giant, multinucleated cells.[9]
Quantitative Data on CFI-400945 Activity
The potency and selectivity of CFI-400945 have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity of CFI-400945
| Kinase | IC50 (nM) | Ki (nM) |
| PLK4 | 2.8 ± 1.4 | 0.26 ± 0.1 |
| PLK1 | >50,000 | - |
| PLK2 | >50,000 | - |
| PLK3 | >50,000 | - |
| AURKA | 510 | - |
| AURKB | 102 | - |
Data compiled from multiple sources.[3]
Table 2: Cellular Activity of CFI-400945
| Cellular Target/Process | EC50 (nM) | Cell Line |
| PLK4 Autophosphorylation (S305) | 12.3 | HCT116 (overexpressing PLK4) |
| TRKA | 84 | HCT116 (transfected) |
| TRKB | 88 | HCT116 (transfected) |
| Tie2/TEK | 117 | HCT116 (transfected) |
Data compiled from multiple sources.[3]
Table 3: Growth Inhibition (GI50) of CFI-400945 in Breast Cancer Cell Lines
| Cell Line | GI50 (nM) |
| MDA-MB-468 | 14 |
| MCF-7 | 35 |
| HCC1954 | 48 |
| MDA-MB-231 | 89 |
| SKBr-3 | 165 |
Data represents a selection of breast cancer cell lines.[3]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by CFI-400945 and a typical experimental workflow for its characterization.
References
- 1. promega.jp [promega.jp]
- 2. aacrjournals.org [aacrjournals.org]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Functional characterization of CFI-400945, a Polo-like kinase 4 inhibitor, as a potential anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Functional characterization of CFI-400945, a Polo-like kinase 4 inhibitor, as a potential anticancer agent. | Semantic Scholar [semanticscholar.org]
- 7. protocols.io [protocols.io]
- 8. biorxiv.org [biorxiv.org]
- 9. AURORA B Kinase Enzyme System Application Note [worldwide.promega.com]
- 10. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular Assays for High-Throughput Screening for Modulators of Trk Receptor Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PLK4 Inhibition in Tumorigenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that acts as the master regulator of centriole duplication, a fundamental process for maintaining genomic stability.[1] Its dysregulation, particularly overexpression, is a common feature in a multitude of human cancers and is frequently associated with poor prognosis. Aberrant PLK4 activity leads to centrosome amplification, chromosomal instability, and ultimately, tumorigenesis.[2][3] This central role in cancer biology has positioned PLK4 as a compelling therapeutic target. This technical guide provides an in-depth overview of the mechanisms of PLK4 in cancer, the consequences of its inhibition, and detailed methodologies for its investigation.
The Core Function of PLK4 and Its Dysregulation in Cancer
PLK4's primary function is to initiate the formation of new centrioles, ensuring that a cell has the correct number of centrosomes (two) to form a bipolar spindle during mitosis.[1][4] This process is tightly regulated to prevent errors in chromosome segregation. In many cancers, including breast, colorectal, ovarian, and gastric cancers, PLK4 is overexpressed.[5][6][7] This overexpression can be driven by transcription factors like E2F.[8]
The consequences of PLK4 overexpression include:
-
Centrosome Amplification (CA): The presence of more than two centrosomes, leading to the formation of multipolar spindles and subsequent chromosomal instability (CIN).[5]
-
Aneuploidy: An abnormal number of chromosomes, a hallmark of many cancers, resulting from errors in chromosome segregation during mitosis.[2]
-
Enhanced Tumorigenesis: Studies have shown that PLK4 overexpression can accelerate tumor onset and progression.[5]
Conversely, the inhibition of PLK4 disrupts these processes, leading to anti-tumor effects. PLK4 inhibition can result in:
-
Loss of Centrioles: Complete inhibition of PLK4 activity prevents centriole duplication, leading to cells with no centrosomes (acentrosomal).
-
Mitotic Catastrophe: Acentrosomal cells often undergo prolonged and error-prone mitosis, leading to a form of cell death known as mitotic catastrophe.[6]
-
Cell Cycle Arrest and Apoptosis: Inhibition of PLK4 can induce cell cycle arrest, typically at the G2/M phase, and trigger programmed cell death (apoptosis).[6][8]
-
Cellular Senescence: A state of irreversible cell cycle arrest, which can also be a consequence of PLK4 inhibition.[6]
Key Signaling Pathways Involving PLK4
PLK4's role in tumorigenesis is intertwined with several critical signaling pathways:
-
PI3K/Akt Pathway: PLK4 can promote Epithelial-to-Mesenchymal Transition (EMT), a process crucial for cancer invasion and metastasis, through the activation of the PI3K/Akt signaling pathway.[7] Downregulation of PLK4 has been shown to inhibit the phosphorylation of Akt.[7]
-
Wnt/β-catenin Pathway: In colorectal cancer, PLK4 overexpression has been shown to activate the Wnt/β-catenin pathway, which is a key driver of tumorigenesis in this cancer type.[5]
-
p53 Tumor Suppressor Pathway: The tumor suppressor p53 can transcriptionally repress PLK4.[8] In cells with functional p53, the mitotic errors caused by PLK4 inhibition can trigger a p53-dependent cell cycle arrest.[1][3] However, many cancers have mutated p53, which may alter their sensitivity to PLK4 inhibitors.[1]
Below are diagrams illustrating these relationships.
Quantitative Data on PLK4 Inhibition
The development of small molecule inhibitors targeting PLK4 has provided valuable tools to probe its function and assess its therapeutic potential. Below are tables summarizing key quantitative data for prominent PLK4 inhibitors.
Table 1: IC50 Values of PLK4 Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| CFI-400945 | H460 | Non-Small Cell Lung | 24 | [9] |
| CFI-400945 | A549 | Non-Small Cell Lung | 23 | [9] |
| CFI-400945 | Ovarian Cancer Cell Lines (panel of 25) | Ovarian | 0.7 - 68.2 | [10] |
| Centrinone | Anaplastic Thyroid Cancer (C643, 8305c) | Thyroid | Dose-dependent decrease in viability | [8] |
Table 2: Effects of PLK4 Inhibition on Cancer Cell Viability and Apoptosis
| Inhibitor | Cell Line | Cancer Type | Effect on Viability | Effect on Apoptosis | Reference |
| CFI-400945 | Prostate Cancer (DU145, 22Rν1, PC3, LNCaP, C4-2) | Prostate | Significant reduction at 100 nM | Induces senescence | [6] |
| Centrinone | Anaplastic Thyroid Cancer (C643, 8305c) | Thyroid | Decreased cell viability | Induced apoptosis | [8] |
| shRNA-mediated PLK4 knockdown | Neuroblastoma (SK-N-BE(2)) | Neuroblastoma | Suppressed tumorigenesis | Promoted apoptosis | [7] |
| CFI-400945 | Non-Small Cell Lung (H460, A549) | Non-Small Cell Lung | No substantial effect on radiation-induced apoptosis | Enhances cell death through mitotic catastrophe | [3] |
Detailed Experimental Protocols
Reproducible and rigorous experimental design is critical for studying PLK4. The following sections provide detailed protocols for key assays.
Cell Viability and Proliferation (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium. Include wells with medium only as a blank control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.[5]
-
Treatment: Add various concentrations of the PLK4 inhibitor to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the inhibitor for the desired period (e.g., 48-72 hours).[5]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[2]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2]
-
Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the absorbance of the blank from all readings. Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting for PLK4 and Downstream Targets
This technique is used to detect and quantify specific proteins in a sample.
Protocol:
-
Cell Lysis: Treat cells with a PLK4 inhibitor for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel (e.g., 4-12% Bis-Tris) by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-PLK4, anti-p-Akt, anti-β-catenin, anti-cleaved caspase-3, anti-p53) overnight at 4°C with gentle agitation. Use a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Immunofluorescence for Centrosome Visualization
This method allows for the visualization of centrosomes within cells to assess the effects of PLK4 inhibition on centriole number.
Protocol:
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate.
-
Treatment: Treat the cells with the PLK4 inhibitor or vehicle control for the desired duration.
-
Fixation: Wash the cells with PBS and fix them with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block the cells with a blocking solution (e.g., 1% BSA in PBS) for 30-60 minutes.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against a centrosomal marker, such as γ-tubulin or pericentrin, for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate the cells with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Counterstaining and Mounting: Stain the cell nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Capture images and count the number of centrosomes (visualized as γ-tubulin or pericentrin foci) per cell.
Conclusion and Future Directions
PLK4 is a validated and promising target in oncology. Its inhibition offers a clear mechanism-based approach to induce cancer cell death by disrupting a fundamental cellular process that is often dysregulated in tumors. The development of potent and selective PLK4 inhibitors has opened new avenues for cancer therapy.
Future research should focus on:
-
Biomarker Discovery: Identifying biomarkers to predict which patients are most likely to respond to PLK4 inhibitors.[11] Centrosome amplification itself is a potential biomarker.[11]
-
Combination Therapies: Exploring rational combinations of PLK4 inhibitors with other anticancer agents, such as chemotherapy, radiation therapy, or immunotherapy, to enhance efficacy and overcome potential resistance mechanisms.[6][12]
-
Understanding Resistance: Investigating the mechanisms by which cancer cells may develop resistance to PLK4 inhibitors.
The continued exploration of PLK4 biology and the clinical development of its inhibitors hold significant promise for improving cancer treatment outcomes.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchhub.com [researchhub.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. PLK4 is upregulated in prostate cancer and its inhibition reduces centrosome amplification and causes senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polo-like kinase 4 mediates epithelial–mesenchymal transition in neuroblastoma via PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and Synthesis of Novel PLK4 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Polo-like kinase 4 (PLK4) has emerged as a critical and promising target in oncology. As a master regulator of centriole duplication, its aberrant expression is intimately linked to centrosome amplification, chromosomal instability, and the progression of numerous cancers. This technical guide provides an in-depth overview of the discovery and synthesis of novel PLK4 inhibitors, presenting key data, experimental methodologies, and a visual representation of the underlying biological pathways and discovery workflows.
Quantitative Data of PLK4 Inhibitors
The development of potent and selective PLK4 inhibitors is a major focus of current cancer research. The following table summarizes the quantitative data for several key PLK4 inhibitors, including both well-established compounds and recently discovered novel molecules.
| Inhibitor | Type/Scaffold | PLK4 IC50 (nM) | PLK4 Ki (nM) | Selectivity Highlights | Reference |
| CFI-400945 | Indolinone | 2.8 - 4.85 | 0.26 | Selective over PLK1-3. Also inhibits AURKB (IC50 = 70.7-98 nM) and TRK family kinases at higher concentrations. | [1][2][3] |
| Centrinone | Aminopyrazole | 2.71 | 0.16 | >1000-fold selective for PLK4 over Aurora A/B kinases. | [1][2][4] |
| Centrinone-B | Aminopyrazole | - | 0.6 | >1000-fold selective over Aurora A/B kinases. | [1] |
| YLT-11 | Indazole | 22 | - | >200-fold selective over PLK1, PLK2, and PLK3. | [1] |
| C05 | Indazole | < 0.1 | - | High selectivity for PLK4 over a panel of 10 other kinases. | [5] |
| 8h | Pyrimidin-2-amine | 6.7 | - | High PLK4 inhibitory activity. | [6] |
| K17 | N-(1H-indazol-6-yl)benzenesulfonamide | 0.3 | - | Excellent PLK4 inhibitory activity. | [7] |
| K22 | N-(1H-indazol-6-yl)benzenesulfonamide | 0.1 | - | Significant PLK4 inhibitory action. | [7] |
| 5f | 5-chlorine-2-amino-pyrimidine | 0.8 | - | Potent PLK4 inhibition. | [8] |
| 24j | Pyrazolo[3,4-d]pyrimidine | 0.2 | - | Potent enzyme inhibition and good selectivity against a panel of 35 kinases. | [9] |
| Axitinib | Indazole | 4.2 - 6.5 | 4.2 | Pan-VEGFR inhibitor with off-target PLK4 activity. | [7][10] |
| VX-680 (Tozasertib) | - | - | 7.66 | Pan-Aurora kinase inhibitor with PLK4 activity. | [7] |
PLK4 Signaling Pathway
PLK4 is a serine/threonine kinase that plays a pivotal role in the cell cycle, primarily by regulating centriole duplication. Its activity is tightly controlled to ensure that centrioles duplicate only once per cell cycle. Dysregulation of the PLK4 signaling pathway can lead to centrosome amplification, a hallmark of many cancers.
Caption: PLK4 signaling pathway in centriole duplication and its dysregulation in cancer.
Experimental Protocols
In Vitro PLK4 Kinase Assay (ADP-Glo™ Assay)
This protocol is a common method for measuring the activity of PLK4 and the potency of its inhibitors in a cell-free system. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human PLK4 enzyme
-
Myelin Basic Protein (MBP) or a specific peptide substrate
-
PLK4 inhibitor (test compound)
-
ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the PLK4 inhibitor in DMSO. Then, dilute the compounds to the final desired concentration in the Kinase Reaction Buffer.
-
Kinase Reaction: a. Add the diluted PLK4 inhibitor to the wells of the microplate. b. Add the PLK4 enzyme and substrate (e.g., MBP) to the wells. c. Initiate the kinase reaction by adding ATP to a final concentration of, for example, 10 µM. d. Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
ADP Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes. b. Add Kinase Detection Reagent to convert the ADP generated to ATP and to introduce luciferase and luciferin to produce light. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each concentration of the inhibitor relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 breast cancer cells)
-
Cell culture medium and supplements
-
PLK4 inhibitor (test compound)
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: a. Trypsinize and count the cells. b. Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium. c. Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow the cells to attach.
-
Compound Treatment: a. Prepare serial dilutions of the PLK4 inhibitor in the culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor at various concentrations. Include a vehicle control (e.g., DMSO). c. Incubate the cells for a specified period (e.g., 72 hours).
-
Assay: a. Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. b. Add 100 µL of CellTiter-Glo® Reagent to each well. c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the data on a dose-response curve.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the efficacy of a PLK4 inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
Cancer cell line (e.g., MDA-MB-468 breast cancer cells)
-
Matrigel (optional, to promote tumor growth)
-
PLK4 inhibitor formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: a. Harvest cancer cells and resuspend them in a suitable medium, with or without Matrigel. b. Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth and Grouping: a. Monitor the mice for tumor growth. b. When the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: a. Administer the PLK4 inhibitor (e.g., CFI-400945 at a specific dose like 7.5 mg/kg/day) or the vehicle control to the respective groups. Administration is typically done by oral gavage daily for a specified period (e.g., 21 days).[11]
-
Monitoring: a. Measure the tumor volume with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (length x width²) / 2. b. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Analysis: a. At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice. b. Excise the tumors and weigh them. c. Compare the tumor growth and final tumor weights between the treatment and control groups to determine the in vivo efficacy of the PLK4 inhibitor.
Workflow for Discovery and Synthesis of Novel PLK4 Inhibitors
The discovery and development of novel PLK4 inhibitors follow a structured workflow, from initial target validation to preclinical evaluation.
Caption: A generalized workflow for the discovery and development of novel PLK4 inhibitors.
Synthesis of Novel PLK4 Inhibitors
The chemical synthesis of novel PLK4 inhibitors is a cornerstone of the drug discovery process, enabling the exploration of structure-activity relationships and the optimization of lead compounds. Many potent PLK4 inhibitors are based on heterocyclic scaffolds such as indazole and pyrimidine. A representative synthetic scheme for a pyrimidine-based inhibitor is outlined below, based on common synthetic strategies.[12]
General Synthetic Scheme for a 2-Aminopyrimidine-Based PLK4 Inhibitor:
Caption: A generalized synthetic route for 2-aminopyrimidine-based PLK4 inhibitors.
This guide provides a foundational understanding of the discovery and synthesis of novel PLK4 inhibitors. The continued exploration of this critical cancer target holds significant promise for the development of new and effective therapeutic strategies.
References
- 1. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of polo-like kinase 4 (PLK4): a new therapeutic option for rhabdoid tumors and pediatric medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
CFI-400945: A Selective Inhibitor of Polo-like Kinase 4 for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of CFI-400945, a first-in-class, orally active, and highly selective inhibitor of Polo-like kinase 4 (PLK4). PLK4 is a critical regulator of centriole duplication, a process frequently dysregulated in cancer, making it a promising target for therapeutic intervention. This document details the mechanism of action, biochemical and cellular activity, relevant signaling pathways, and key experimental protocols associated with the characterization of CFI-400945.
Introduction to PLK4 and CFI-400945
Polo-like kinase 4 (PLK4) is a unique member of the Polo-like kinase family of serine/threonine kinases.[1] It plays a master regulatory role in centriole biogenesis, ensuring the faithful duplication of centrosomes once per cell cycle.[2][3] Aberrant expression or activity of PLK4 can lead to centrosome amplification, which is linked to chromosomal instability and tumorigenesis.[2][3] Consequently, inhibiting PLK4 has emerged as a promising strategy in cancer therapy.[3][4]
CFI-400945 is a potent, ATP-competitive inhibitor of PLK4, identified through a systematic drug discovery program.[5][6] It has demonstrated significant antitumor activity in preclinical models of various cancers, including breast, lung, and ovarian cancers, and has been investigated in phase I clinical trials for advanced solid tumors.[4][7][8]
Mechanism of Action
CFI-400945 exerts its anticancer effects by directly inhibiting the kinase activity of PLK4. This inhibition disrupts the normal process of centriole duplication, leading to mitotic defects and ultimately, cancer cell death.[4][9] The primary mechanisms include:
-
Dysregulation of Centriole Duplication: Inhibition of PLK4 by CFI-400945 prevents the phosphorylation of downstream substrates necessary for the formation of new centrioles.[4] This leads to a failure in centriole duplication, resulting in an abnormal number of centrosomes.[5]
-
Mitotic Catastrophe: Cells with an incorrect number of centrosomes often form multipolar spindles during mitosis.[4] This aberrant division leads to improper chromosome segregation, triggering a form of programmed cell death known as mitotic catastrophe.[4][7]
-
Induction of Apoptosis and Polyploidy: The mitotic defects caused by CFI-400945 treatment lead to cell cycle arrest and subsequent apoptotic cell death.[5][7] In many cancer cell lines, treatment also results in the formation of polyploid cells (cells with more than the normal number of chromosome sets), another consequence of failed mitosis.[7][10]
Interestingly, CFI-400945 exhibits a bimodal, concentration-dependent effect on centriole numbers.[5][7]
-
Low Concentrations: Partial inhibition of PLK4 can lead to its stabilization and a subsequent increase in kinase activity, resulting in centriole overduplication.[7][10]
-
High Concentrations: Complete inhibition of PLK4 activity blocks centriole duplication altogether.[5][7]
Both scenarios, however, result in aberrant centrosome numbers and contribute to the antitumor effect of the compound.[7]
Quantitative Data: Biochemical and Cellular Activity
The potency and selectivity of CFI-400945 have been characterized through various biochemical and cellular assays.
Table 1: Biochemical Activity of CFI-400945
| Target | Assay Type | Value | Reference |
|---|---|---|---|
| PLK4 | IC50 | 2.8 ± 1.4 nM | [5][8] |
| PLK4 | Ki | 0.26 ± 0.1 nM | [1][9] |
| PLK1 | IC50 | > 50 µM | [1][9] |
| PLK2 | IC50 | > 50 µM | [1][9] |
| PLK3 | IC50 | > 50 µM | [1][9] |
| Aurora B | IC50 | 98 nM | [11] |
| TrkA/B, Tie2, etc. | % Inhibition | >50% (among 10 of 290 kinases) |[9] |
Table 2: Cellular Activity of CFI-400945 in Breast Cancer Cell Lines
| Cell Line | Phenotype | GI50 (Growth Inhibition 50%) | Reference |
|---|---|---|---|
| MDA-MB-468 | PTEN-deficient | 14 - 165 nM (range across panel) | [1][9] |
| MCF-7 | PTEN wild-type | 14 - 165 nM (range across panel) | [9] |
| HCC1954 | - | 14 - 165 nM (range across panel) | [9] |
| MDA-MB-231 | - | 14 - 165 nM (range across panel) | [2][9] |
| SKBr-3 | - | 14 - 165 nM (range across panel) | [9] |
| Cal-51 | - | 14 - 165 nM (range across panel) | [9] |
| BT-20 | - | 14 - 165 nM (range across panel) |[9] |
Note: Increased sensitivity to CFI-400945 has been observed in cancer cells deficient in the tumor suppressor PTEN.[6][10]
Signaling Pathways and Experimental Workflows
Visual diagrams are provided to illustrate the PLK4 signaling pathway, the mechanism of CFI-400945 inhibition, and typical experimental workflows.
Caption: Core PLK4 signaling pathway in centriole duplication.
Caption: Mechanism of PLK4 inhibition by CFI-400945.
Caption: In vitro characterization workflow for CFI-400945.
Detailed Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize CFI-400945.
This assay measures the ability of CFI-400945 to inhibit the enzymatic activity of recombinant human PLK4.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) of CFI-400945 against PLK4.
-
Materials:
-
Recombinant human PLK4 enzyme.
-
Kinase buffer (e.g., containing HEPES, MgCl2, MnCl2, DTT).
-
ATP (radiolabeled [γ-32P]ATP or for use with luminescence-based kits).
-
PLK4 substrate (e.g., a generic substrate like myelin basic protein or a specific peptide).
-
CFI-400945 stock solution (in DMSO).
-
96-well plates.
-
Scintillation counter or luminescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of CFI-400945 in DMSO, then further dilute in kinase buffer to achieve the desired final concentrations.
-
Add the recombinant PLK4 enzyme to each well of a 96-well plate containing the diluted inhibitor or DMSO (vehicle control).
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at 30°C or 37°C.
-
Terminate the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).
-
Quantify substrate phosphorylation. For radiolabeled assays, wash the paper to remove unincorporated [γ-32P]ATP and measure radioactivity using a scintillation counter. For luminescence assays (e.g., ADP-Glo™), follow the manufacturer's protocol to measure the amount of ADP produced.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value. The Ki can be determined using the Cheng-Prusoff equation if the assay is run at ATP concentrations near the Km.
-
This assay is used to assess the effect of CFI-400945 on the proliferation of cancer cell lines.[9]
-
Objective: To determine the GI50 (concentration causing 50% growth inhibition) of CFI-400945 in various cell lines.
-
Materials:
-
Cancer cell lines (e.g., MDA-MB-468, MCF-7).[9]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).[9]
-
CFI-400945 stock solution (10 mM in DMSO).[9]
-
96-well plates.
-
Trichloroacetic acid (TCA), 10% (w/v), ice-cold.[9]
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid.[9]
-
Tris base solution, 10 mM, pH 10.5.[9]
-
Microplate reader (570 nm absorbance).
-
-
Procedure:
-
Seed cells into 96-well plates at a predetermined density (e.g., 2,500-6,000 cells/well) and allow them to attach for 24 hours.[9]
-
Prepare serial dilutions of CFI-400945 in culture medium and add them to the wells to achieve final concentrations ranging from approximately 10 nM to 50 µM.[9] Include DMSO-only wells as a vehicle control.
-
Incubate the plates for 5 days at 37°C in a 5% CO2 incubator.[9]
-
Gently remove the culture media and fix the cells by adding 50 µL of ice-cold 10% TCA to each well. Incubate at 4°C for 30 minutes.[9]
-
Wash the plates five times with water and allow them to air-dry completely.[9]
-
Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes to stain the cellular proteins.[9]
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air-dry.[9]
-
Solubilize the bound SRB stain by adding 100 µL of 10 mM Tris base (pH 10.5) to each well.[9]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of growth inhibition relative to the vehicle control and plot against the drug concentration to determine the GI50 value.
-
Conclusion
CFI-400945 is a well-characterized, potent, and selective inhibitor of PLK4 with demonstrated preclinical antitumor activity. Its mechanism of action, centered on the disruption of centriole duplication and the induction of mitotic catastrophe, provides a clear rationale for its development as a cancer therapeutic.[6] The quantitative data and established experimental protocols outlined in this guide offer a solid foundation for further research and development of CFI-400945 and other PLK4-targeted therapies, particularly in tumors with specific genetic backgrounds such as PTEN deficiency.[6]
References
- 1. apexbt.com [apexbt.com]
- 2. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Functional characterization of CFI-400945, a Polo-like kinase 4 inhibitor, as a potential anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of CFI-400945 on Centriole Duplication and Mitotic Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CFI-400945, a potent and selective inhibitor of Polo-like kinase 4 (PLK4), has emerged as a significant tool in cancer research, primarily due to its profound effects on centriole duplication and mitotic progression. As the master regulator of centriole biogenesis, PLK4's inhibition by CFI-400945 offers a therapeutic window to target the unchecked proliferation characteristic of many cancers. This technical guide provides an in-depth analysis of CFI-400945's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying cellular pathways and experimental workflows.
Introduction: PLK4 - The Master Regulator of Centriole Duplication
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a pivotal role in the duplication of centrioles, the core components of the centrosome.[1][2] The centrosome functions as the primary microtubule-organizing center in animal cells, orchestrating the formation of the mitotic spindle, which is essential for accurate chromosome segregation during cell division. The number of centrosomes is tightly regulated, with a single duplication event occurring per cell cycle to ensure the formation of a bipolar spindle and maintain genomic stability.
Dysregulation of PLK4 activity can lead to aberrant centriole numbers. Overexpression of PLK4 can result in the formation of supernumerary (extra) centrioles, leading to centrosome amplification, multipolar spindle formation, chromosome missegregation, and aneuploidy – hallmarks of many human cancers. Conversely, depletion of PLK4 activity inhibits centriole duplication, resulting in cells with a reduced number of or no centrioles (acentrosomal cells). These cells often experience mitotic arrest and can undergo apoptosis. Given its critical role in cell division and its frequent dysregulation in tumors, PLK4 has become an attractive target for anti-cancer drug development.
CFI-400945: A Potent and Selective PLK4 Inhibitor
CFI-400945 is an orally bioavailable, ATP-competitive small molecule inhibitor of PLK4.[3] It has demonstrated high potency and selectivity for PLK4 over other members of the PLK family.[3] The primary mechanism of action of CFI-400945 is the disruption of the normal centriole duplication cycle, leading to mitotic defects and ultimately, cancer cell death.[3]
A Bimodal Mechanism of Action
A key characteristic of CFI-400945 is its bimodal, concentration-dependent effect on centriole duplication.[3][4]
-
Low Concentrations: At low nanomolar concentrations, CFI-400945 partially inhibits PLK4. This partial inhibition is insufficient to completely block its kinase activity but prevents the autophosphorylation-mediated degradation of PLK4. This leads to an accumulation of active PLK4, resulting in centriole overduplication and the formation of supernumerary centrosomes.[3][4]
-
High Concentrations: At higher concentrations, CFI-400945 leads to complete inhibition of PLK4 kinase activity. This blocks the initial steps of centriole duplication, resulting in a failure to form new centrioles and leading to a decrease in centriole number over subsequent cell divisions.[3][4]
This dual effect is a critical consideration in the design and interpretation of experiments involving CFI-400945.
Quantitative Data on the Effects of CFI-400945
The following tables summarize the quantitative effects of CFI-400945 on various cancer cell lines as reported in the literature.
Inhibitory Concentration (IC50) Values
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MDA-MB-468 | Triple-Negative Breast Cancer | 13 | (Mason et al., 2014) |
| HCC1954 | HER2+ Breast Cancer | 18 | (Mason et al., 2014) |
| BT-20 | Triple-Negative Breast Cancer | 25 | (Mason et al., 2014) |
| Cal-51 | Triple-Negative Breast Cancer | 30 | (Mason et al., 2014) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 45 | (Mason et al., 2014) |
| HCT116 | Colorectal Carcinoma | 20 | (Mason et al., 2014) |
| A549 | Lung Carcinoma | ~20-50 | (Kawakami et al., 2018) |
| NCI-H1299 | Lung Carcinoma | ~20-50 | (Kawakami et al., 2018) |
Effects on Centriole Number
| Cell Line | CFI-400945 Concentration | Effect on Centriole Number | Reference |
| OCI-Ly19 | 10-50 nM | Centrosome amplification | (Portelinha et al., 2021) |
| OCI-Ly19 | 500 nM | Failure in duplication | (Portelinha et al., 2021) |
| NCI-H1299 | 50 nM | Centrosome amplification | (Suri et al., 2018) |
| NCI-H1299 | 500 nM | Mixture of cells with 0, 2, and >2 centrosomes | (Suri et al., 2018) |
| Myogenic Sarcoma Cells | 20-100 nM | Supernumerary centrosomes | (Torres et al., 2017) |
| Myogenic Sarcoma Cells | 500 nM | Inhibition of duplication (low centrosome number) | (Torres et al., 2017) |
Impact on Cell Cycle Progression
| Cell Line | CFI-400945 Concentration | Effect on Cell Cycle | Reference |
| 5637 (Bladder Cancer) | 10, 20 nM | G1 arrest | (Li et al., 2022) |
| MGHU3 (Bladder Cancer) | 10, 20 nM | G1 arrest | (Li et al., 2022) |
| Ewing's Sarcoma Cells | Various | G2/M arrest, increased sub-G1 (apoptosis) | (Häusser et al., 2020) |
| Lymphoma Cell Lines | 25 nM (sensitive lines) | Increased sub-G1 population | (Portelinha et al., 2021) |
| Lymphoma Cell Lines | 250 nM (resistant lines) | G2/M arrest and polyploidy | (Portelinha et al., 2021) |
Experimental Protocols
The following are detailed, representative protocols for key experiments used to assess the impact of CFI-400945. Note that specific antibody concentrations and incubation times may require optimization for different cell lines and experimental setups.
Immunofluorescence Staining for Centrioles
This protocol is for visualizing centrioles using antibodies against centrosomal markers like gamma-tubulin.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative: ice-cold methanol or 4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.1-0.5% Triton X-100 in PBS (if using PFA)
-
Blocking buffer: 1-5% bovine serum albumin (BSA) or normal goat serum in PBS
-
Primary antibody: anti-gamma-tubulin antibody
-
Secondary antibody: fluorescently-conjugated anti-mouse/rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile glass coverslips in a petri dish or multi-well plate. Allow cells to adhere overnight. Treat cells with the desired concentrations of CFI-400945 or vehicle control (e.g., DMSO) for the specified duration (e.g., 24-72 hours).
-
Fixation:
-
Methanol Fixation: Aspirate the culture medium and wash the cells once with PBS. Add ice-cold methanol and incubate for 10 minutes at -20°C.
-
PFA Fixation: Aspirate the culture medium and wash the cells once with PBS. Add 4% PFA in PBS and incubate for 15 minutes at room temperature.
-
-
Washing: Wash the coverslips three times with PBS for 5 minutes each.
-
Permeabilization (for PFA-fixed cells): Incubate the coverslips with permeabilization buffer for 10 minutes at room temperature. Wash three times with PBS.
-
Blocking: Incubate the coverslips with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the anti-gamma-tubulin antibody in blocking buffer according to the manufacturer's recommendations. Incubate the coverslips with the primary antibody solution in a humidified chamber for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the coverslips three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently-conjugated secondary antibody in blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the coverslips three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate the coverslips with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Mounting: Wash the coverslips once with PBS. Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope.
Western Blotting for PLK4 and Mitotic Markers
This protocol is for detecting changes in protein levels of PLK4 and markers of mitotic progression.
Materials:
-
Cell lysates
-
Protein assay reagent (e.g., BCA or Bradford)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Primary antibodies (e.g., anti-PLK4, anti-phospho-Histone H3, anti-Cyclin B1, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment with CFI-400945, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes at 95-100°C.
-
SDS-PAGE: Load the denatured protein samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Incubate the membrane with a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Flow Cytometry for Cell Cycle Analysis
This protocol is for analyzing the distribution of cells in different phases of the cell cycle using propidium iodide (PI) staining.
Materials:
-
Cell suspension
-
PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
Procedure:
-
Cell Harvesting: Following treatment with CFI-400945, harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Washing: Wash the cell pellet once with ice-cold PBS.
-
Fixation: Resuspend the cells in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing gently to prevent cell clumping. Fix the cells for at least 30 minutes on ice or store at -20°C.
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate for 15-30 minutes at room temperature in the dark. The RNase A in the solution will degrade RNA, ensuring that PI only stains DNA.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Interpretation: Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in the G1, S, and G2/M phases, as well as the sub-G1 population (indicative of apoptotic cells).
Visualizing Pathways and Workflows
PLK4 Signaling in Centriole Duplication
Caption: PLK4 initiates centriole duplication by phosphorylating STIL, which then recruits SAS-6 and CPAP to form the procentriole.
Bimodal Effect of CFI-400945 on Centriole Number
References
- 1. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CFI-400945 In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols for the in vitro characterization of CFI-400945, a potent and selective inhibitor of Polo-like kinase 4 (PLK4).
Introduction
CFI-400945 is an orally active, ATP-competitive inhibitor of PLK4, a serine/threonine kinase that plays a critical role in centriole duplication during the cell cycle.[1] Dysregulation of PLK4 activity is implicated in tumorigenesis, making it an attractive target for cancer therapy. CFI-400945 has demonstrated anti-tumor activity in various cancer cell lines and preclinical models.[1][2] These notes provide detailed protocols for key in vitro assays to study the biological effects of CFI-400945.
Mechanism of Action
CFI-400945 primarily targets PLK4, leading to the disruption of normal centriole duplication. Interestingly, the effects of CFI-400945 are dose-dependent. At low concentrations, it can lead to centriole amplification, while at higher concentrations, it inhibits centriole formation altogether.[3] Both scenarios result in mitotic defects, aneuploidy, and ultimately, cell death in cancer cells.[1][3] While highly selective for PLK4 over other PLK family members, CFI-400945 also exhibits inhibitory activity against other kinases, notably Aurora B Kinase (AURKB), which should be considered when interpreting experimental results.[1][4]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of CFI-400945 against its primary target and key off-targets.
Table 1: In Vitro Kinase Inhibitory Activity of CFI-400945
| Kinase | IC50 (nM) | Ki (nM) |
| PLK4 | 2.8 | 0.26 |
| Aurora B (AURKB) | 102 | Not Reported |
| TRKA | 84 | Not Reported |
| TRKB | 88 | Not Reported |
| Tie2/TEK | 117 | Not Reported |
Data sourced from references:[1][4][5]
Table 2: Growth Inhibition (GI50) of CFI-400945 in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| HCT116 | Colon Cancer | 0.004 |
| HCC1954 | Breast Cancer | 0.005 |
| A549 | Lung Cancer | 0.005 |
Data sourced from reference:[1]
Signaling Pathway and Experimental Workflow Diagrams
Detailed Experimental Protocols
In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol is adapted for the ADP-Glo™ Kinase Assay to determine the IC50 of CFI-400945 against PLK4 and Aurora B.
Materials:
-
Recombinant human PLK4 or Aurora B kinase
-
Appropriate substrate (e.g., MBP for Aurora B, a specific peptide for PLK4)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
CFI-400945
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP
-
DMSO
-
384-well white polystyrene plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of CFI-400945 in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add 2.5 µL of kinase solution (e.g., 2x final concentration) to each well.
-
Add 2.5 µL of CFI-400945 dilution or DMSO (for control) to the wells.
-
Initiate the kinase reaction by adding 5 µL of a mix of substrate and ATP (at a concentration close to the Km for the respective kinase).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase/luciferin to produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each CFI-400945 concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (Sulforhodamine B - SRB)
This assay measures cell density based on the measurement of cellular protein content.
Materials:
-
Cancer cell lines (e.g., HCT116, HCC1954, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
CFI-400945
-
DMSO
-
Trichloroacetic acid (TCA), 10% (w/v) ice-cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 2,500-6,000 cells/well) in 80 µL of medium and incubate for 24 hours.[1]
-
Compound Treatment: Prepare serial dilutions of CFI-400945 in complete growth medium. Add 20 µL of the diluted compound to the wells to achieve final concentrations typically ranging from 10 nM to 50 µM.[1] Include DMSO-treated wells as a vehicle control.
-
Incubation: Incubate the plates for 5 days at 37°C and 5% CO2.[1]
-
Cell Fixation: Gently remove the culture medium and add 50 µL of ice-cold 10% TCA to each well. Incubate at 4°C for 30-60 minutes.[1]
-
Washing: Wash the plates five times with water and allow them to air-dry.[1]
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[1]
-
Washing: Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air-dry.[1]
-
Solubilization and Absorbance Reading: Add 100 µL of 10 mM Tris base solution to each well to solubilize the bound SRB. Read the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of growth inhibition relative to the DMSO-treated control cells and determine the GI50 value.
Western Blotting
This protocol is for the detection of key proteins and their phosphorylation status in pathways affected by CFI-400945.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-phospho-p53, anti-p38, anti-phospho-p38, anti-p21, anti-cyclin D1, anti-PLK4, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treatment with CFI-400945, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control. For phosphorylation studies, compare the ratio of the phosphorylated protein to the total protein.
Immunofluorescence Microscopy
This protocol is for visualizing the effects of CFI-400945 on centrosomes and mitotic spindles.
Materials:
-
Cells grown on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.4% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibodies (e.g., rabbit anti-γ-tubulin for centrosomes, mouse anti-α-tubulin for microtubules)
-
Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 594 anti-mouse)
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile coverslips in a culture dish and treat with CFI-400945 as required.
-
Fixation: After treatment, fix the cells with 4% PFA for 15 minutes at room temperature.[4]
-
Permeabilization: Permeabilize the cells with 0.4% Triton X-100 for 10 minutes.[4]
-
Blocking: Block non-specific binding sites with blocking solution for 1 hour at room temperature.[4]
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against γ-tubulin and α-tubulin overnight at 4°C.[4][6]
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Nuclear Staining: Stain the nuclei with DAPI for 5-10 minutes.
-
Mounting: Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Acquire images using a fluorescence or confocal microscope. Analyze for centrosome number and mitotic spindle abnormalities.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution following CFI-400945 treatment using propidium iodide (PI) staining.
Materials:
-
Treated and control cells
-
PBS
-
70% Ethanol, ice-cold
-
PI/RNase staining buffer (containing propidium iodide and RNase A)
Procedure:
-
Cell Harvesting: Harvest cells by trypsinization, then collect them by centrifugation.
-
Washing: Wash the cell pellet with cold PBS.
-
Fixation: Resuspend the cells in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate on ice for at least 2 hours or at -20°C overnight.
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI/RNase staining buffer and incubate for 15-30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Look for an increase in the >4N population as an indicator of polyploidy.[3]
References
Application Notes and Protocols for CFI-400945 in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
CFI-400945 is a potent and selective oral inhibitor of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication.[1][2] Dysregulation of PLK4 is implicated in tumorigenesis, and its inhibition in cancer cells leads to mitotic defects, aneuploidy, and ultimately, cell death.[3] In breast cancer, particularly triple-negative breast cancer (TNBC), PLK4 is frequently overexpressed and associated with poorer outcomes.[4] CFI-400945 has demonstrated significant anti-tumor activity in preclinical models of breast cancer and is under investigation in clinical trials.[3] These application notes provide detailed protocols for utilizing CFI-400945 to study its effects on breast cancer cell lines.
Mechanism of Action
CFI-400945 is an ATP-competitive inhibitor of PLK4 with a high degree of selectivity over other PLK family members.[1] Inhibition of PLK4's kinase activity disrupts the tightly regulated process of centriole duplication during the cell cycle. This leads to the formation of abnormal mitotic spindles, resulting in mitotic catastrophe and apoptosis.[2] Studies have also shown that CFI-400945 can induce a G2/M cell cycle arrest and, in some contexts, enhance the efficacy of DNA-damaging agents like radiation.[4][5]
Data Presentation
Table 1: In Vitro Potency of CFI-400945
| Parameter | Value | Reference |
| Ki (PLK4) | 0.26 nM | [1] |
| IC50 (PLK4, cell-free) | 2.8 nM | [1] |
Table 2: CFI-400945 GI50 (Growth Inhibition 50) in Breast Cancer Cell Lines
| Cell Line | Subtype | GI50 (nM) |
| MDA-MB-468 | Triple-Negative | 14 - 165 |
| MCF-7 | ER+, PR+, HER2- | 14 - 165 |
| HCC1954 | HER2+ | 14 - 165 |
| MDA-MB-231 | Triple-Negative | 14 - 165 |
| SKBr-3 | HER2+ | 14 - 165 |
| Cal-51 | Triple-Negative | 14 - 165 |
| BT-20 | Triple-Negative | 14 - 165 |
| (Data derived from a panel of breast cancer cell lines showing a range of GI50 values)[2] |
Experimental Protocols
Cell Viability Assay (SRB Assay)
This protocol is adapted from a standard sulforhodamine B (SRB) assay to determine cell viability after treatment with CFI-400945.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-468, MCF-7, MDA-MB-231, SKBr-3)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
CFI-400945 (stock solution in DMSO)
-
96-well plates
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
10 mM Tris base solution (pH 10.5)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,500-6,000 cells per well, depending on the cell line's growth rate, in 180 µL of complete growth medium.[1]
-
Incubate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of CFI-400945 in complete growth medium.
-
Add 20 µL of the CFI-400945 dilutions to the respective wells to achieve the final desired concentrations. Include a DMSO-only control.
-
Incubate for 72-120 hours.[1]
-
Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well.
-
Incubate at 4°C for 1 hour.
-
Wash the plates five times with deionized water and allow them to air dry completely.
-
Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 15-30 minutes.
-
Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound SRB.
-
Shake the plates for 5-10 minutes on a plate shaker.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
Western Blot Analysis
This protocol describes the detection of PLK4 pathway and apoptosis-related proteins following CFI-400945 treatment.
Materials:
-
Breast cancer cells and culture reagents
-
CFI-400945
-
6-well plates or culture dishes
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-PLK4, rabbit anti-phospho-Histone H2A.X (Ser139) (γ-H2AX), rabbit anti-Ku70, rabbit anti-Rad51, rabbit anti-cleaved PARP, rabbit anti-cleaved Caspase-3, mouse anti-β-actin).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of CFI-400945 or DMSO for the desired time (e.g., 24, 48 hours).
-
Harvest cells and lyse them in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended starting dilutions: 1:1000 for most antibodies, but optimize based on manufacturer's instructions.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add chemiluminescent substrate and capture the signal using an imaging system.
-
Densitometry analysis can be performed using software like ImageJ, normalizing to a loading control like β-actin.
Cell Cycle Analysis by Propidium Iodide Staining
This protocol outlines the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Breast cancer cells and culture reagents
-
CFI-400945
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
70% ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with CFI-400945 or DMSO for 24-48 hours.
-
Harvest both adherent and floating cells and wash them once with cold PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution (G1, S, and G2/M phases).
Visualizations
Caption: Mechanism of action of CFI-400945 in breast cancer cells.
Caption: Workflow for assessing cell viability using the SRB assay.
Caption: Downstream signaling effects of CFI-400945 treatment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.glpbio.cn [file.glpbio.cn]
- 3. Investigation of effects of CFI-400945 and ionizing radiation on DNA damage response in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of effects of CFI-400945 and ionizing radiation on DNA damage response in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Probe CFI-400945 | Chemical Probes Portal [chemicalprobes.org]
Application Notes and Protocols: Determining the Optimal Concentration of CFI-400945 for Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CFI-400945 is a potent and selective, orally active inhibitor of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication.[1][2][3] Its ability to disrupt the cell cycle by inducing mitotic defects makes it a compelling candidate for cancer therapy.[2][4][5] However, the cellular effects of CFI-400945 are highly concentration-dependent, exhibiting a bimodal mechanism of action.[2][6] At low concentrations, it can lead to centriole overduplication, while at higher concentrations, it completely blocks centriole duplication.[2][6] Furthermore, at higher concentrations, off-target effects on other kinases, such as Aurora B Kinase (AURKB), can lead to cytokinesis failure and polyploidy.[1][7] Therefore, determining the optimal concentration of CFI-400945 is critical for obtaining accurate and reproducible results in cell culture assays. These application notes provide a comprehensive guide to establishing the optimal concentration of CFI-400945 for your specific research needs.
Mechanism of Action and Signaling Pathway
CFI-400945 is an ATP-competitive inhibitor of PLK4.[6][8] PLK4 is a serine/threonine kinase that plays a crucial role in the centriole duplication cycle. Inhibition of PLK4 disrupts this process, leading to an abnormal number of centrosomes, which in turn causes mitotic catastrophe and ultimately, cell death in cancer cells.[2][4]
The concentration of CFI-400945 dictates its precise cellular impact:
-
Low Concentrations: Partial inhibition of PLK4 leads to its stabilization and subsequent accumulation, resulting in the formation of an excessive number of centrioles (centriole amplification). This leads to multipolar spindle formation during mitosis, causing chromosomal instability and cell death.[2][5]
-
High Concentrations: Complete inhibition of PLK4 blocks centriole duplication altogether.[2][6] Additionally, off-target inhibition of kinases like AURKB can occur, leading to defects in cytokinesis, resulting in multinucleated cells and polyploidy.[1][7][9]
References
- 1. selleckchem.com [selleckchem.com]
- 2. pnas.org [pnas.org]
- 3. apexbt.com [apexbt.com]
- 4. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pnas.org [pnas.org]
- 8. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CFI-400945 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration and dosage of CFI-400945, a selective Polo-like kinase 4 (PLK4) inhibitor, in various mouse xenograft models. The included protocols are intended to serve as a guide for preclinical anti-cancer research.
Quantitative Data Summary
The following tables summarize the dosages and administration of CFI-400945 in different mouse xenograft models as reported in the literature.
Table 1: CFI-400945 Dosage and Administration in Mouse Xenograft Models
| Cancer Type | Mouse Model | Cell Line / Xenograft Type | Dosage | Administration Route | Frequency | Reference |
| Lung Cancer | Syngeneic murine lung cancer xenograft model | 393P KRAS mutant murine lung cancer cells | 3 mg/kg and 7.5 mg/kg | Oral gavage | Once daily for 3 weeks | [1] |
| Colon Cancer | Adult female athymic CD1 nude mice | HCT116 | 10 mg/kg | Oral gavage | Intermittent dosing | [2] |
| Breast Cancer | Not specified | PTEN-deficient and PTEN wild-type | Not specified | Oral administration | Not specified | [3] |
| Pancreatic Cancer | Patient-derived xenografts (PDX) | OCIP19, 23, 51, and 167 | 52 mg/kg | Not specified | Single dose | [4] |
| Uterine Leiomyosarcoma | Balb/c nude mice | SK-UT-1 | 5 mg/kg and 7.5 mg/kg | Oral gavage | Not specified | [5] |
Table 2: Pharmacokinetic and Pharmacodynamic Insights
| Parameter | Observation | Significance | Reference |
| Absorption | Rapidly absorbed after oral administration. | Suitable for oral dosing regimens. | [2] |
| Plasma Concentration | Sustained plasma levels above EC50 and GI50 for 24 hours. | Suggests that once-daily dosing can be effective. | [2] |
| Pharmacodynamic Effect | Suggestive of complete PLK4 kinase activity inhibition in tumors. | Demonstrates target engagement in vivo. | [2] |
| Dose-dependent Activity | Antitumor effects are dose-dependent. | Allows for titration to optimize efficacy and minimize toxicity. | [1] |
Experimental Protocols
Protocol for Preparation and Administration of CFI-400945 via Oral Gavage
This protocol outlines the procedure for administering CFI-400945 to mice using oral gavage.
Materials:
-
CFI-400945
-
Appropriate vehicle (e.g., as specified in the original study, often a suspension agent)
-
Sterile water or saline
-
Gavage needles (18-20 gauge, with a rounded tip)
-
Syringes (1 ml)
-
Animal scale
-
Personal Protective Equipment (PPE): gloves, lab coat, eye protection
Procedure:
-
Preparation of Dosing Solution:
-
Based on the desired dosage (mg/kg) and the average weight of the mice, calculate the total amount of CFI-400945 and vehicle needed.
-
Prepare the CFI-400945 suspension in the chosen vehicle according to the manufacturer's instructions or study-specific formulation. Ensure the solution is homogenous before each administration.
-
-
Animal Handling and Restraint:
-
Weigh each mouse to determine the precise volume of the dosing solution to be administered. The maximum dosing volume should not exceed 10 ml/kg.
-
Gently restrain the mouse by the scruff of the neck to immobilize the head and align it with the body.
-
-
Gavage Needle Insertion:
-
Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib.
-
Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The mouse should swallow the needle. Do not force the needle. If resistance is met, withdraw and try again.
-
-
Administration:
-
Once the needle is correctly positioned in the esophagus, slowly administer the calculated volume of the CFI-400945 solution.
-
After administration, gently remove the gavage needle.
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 10-15 minutes.
-
Protocol for Mouse Xenograft Tumor Establishment and Monitoring
This protocol describes the establishment of subcutaneous xenografts and the subsequent monitoring of tumor growth.
Materials:
-
Cancer cell line of interest
-
Matrigel (or other appropriate extracellular matrix)
-
Phosphate-buffered saline (PBS)
-
Syringes (1 ml) with needles (25-27 gauge)
-
Digital calipers
-
Animal scale
Procedure:
-
Cell Preparation:
-
Culture the cancer cells under standard conditions.
-
On the day of injection, harvest the cells and resuspend them in a mixture of sterile PBS and Matrigel (e.g., a 1:1 ratio). The final cell concentration should be appropriate for the specific cell line to form tumors (typically 1x10^6 to 1x10^7 cells per injection).
-
-
Tumor Cell Implantation:
-
Anesthetize the mouse according to an approved institutional protocol.
-
Inject the cell suspension subcutaneously into the flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Begin monitoring for tumor formation a few days after injection.
-
Once tumors are palpable, measure the tumor dimensions (length and width) using digital calipers at least twice a week.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
Monitor the body weight of the mice at least twice a week as an indicator of overall health and treatment toxicity.
-
-
Initiation of Treatment:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Begin administration of CFI-400945 or vehicle control as described in Protocol 2.1.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time to visualize the treatment effect.
-
At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, western blotting).
-
Visualizations
Signaling Pathway of CFI-400945
Caption: Mechanism of action of CFI-400945.
Experimental Workflow for a Xenograft Study
Caption: Experimental workflow for a typical xenograft study.
References
Application Notes and Protocols for Developing a Cell-Based Assay to Measure PLK4 Inhibition
Introduction
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication, a process essential for the formation of the bipolar spindle and accurate chromosome segregation during mitosis.[1][2] Dysregulation of PLK4 activity, often observed as overexpression in various cancers, can lead to centrosome amplification, chromosomal instability, and tumorigenesis.[3][4][5] Consequently, PLK4 has emerged as a promising therapeutic target for cancer treatment.[1][3]
This document provides detailed protocols for developing and executing a robust cell-based assay to identify and characterize inhibitors of PLK4. The primary readouts for PLK4 inhibition include the assessment of centrosome number, cell viability, and cell cycle progression.
PLK4 Signaling Pathway in Centriole Duplication
PLK4 activity is tightly regulated throughout the cell cycle to ensure that centriole duplication occurs only once per cycle.[6] In the G1 phase, PLK4 is recruited to the mother centriole by scaffolding proteins Cep152 and Cep192.[7][8] At the G1/S transition, PLK4 is activated and phosphorylates its substrate, STIL.[8][9] This phosphorylation event facilitates the recruitment of SAS-6, which is crucial for the assembly of the cartwheel structure of the new procentriole.[8][10] PLK4 autophosphorylation creates a phosphodegron, leading to its own ubiquitination and proteasomal degradation, thus limiting its activity.[11][12] Inhibition of PLK4 disrupts this pathway, leading to a failure in centriole duplication and a subsequent reduction in centrosome number, or at lower concentrations, can cause centriole overduplication.[12][13]
References
- 1. ch.promega.com [ch.promega.com]
- 2. PLK4: Master Regulator of Centriole Duplication and Its Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polo-like kinase 4 inhibitor CFI-400945 suppresses liver cancer through cell cycle perturbation and eliciting antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vet.cornell.edu [vet.cornell.edu]
- 5. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]
- 6. Polo-like kinase 4 controls centriole duplication but does not directly regulate cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 8. Role of Polo-like Kinases Plk1 and Plk4 in the Initiation of Centriole Duplication—Impact on Cancer [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 12. Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CFI-400945 Treatment in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CFI-400945 is a potent and selective inhibitor of Polo-like kinase 4 (PLK4), a serine/threonine kinase that plays a critical role in centriole duplication during the cell cycle.[1][2] Inhibition of PLK4 leads to dysregulated centriole duplication, resulting in mitotic defects, chromosomal instability, and ultimately, cancer cell death.[1][2] These characteristics make CFI-400945 a promising therapeutic agent for various cancers. Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are a valuable preclinical tool for evaluating the efficacy of novel cancer therapies as they more accurately recapitulate the heterogeneity and biology of human tumors.
This document provides detailed application notes and protocols for the use of CFI-400945 in PDX models of pancreatic and breast cancer, based on published preclinical studies.
Mechanism of Action of CFI-400945
CFI-400945 is an orally bioavailable, ATP-competitive inhibitor of PLK4.[1] By inhibiting PLK4, CFI-400945 disrupts the normal process of centriole duplication. This leads to the formation of abnormal mitotic spindles, causing mitotic catastrophe and aneuploidy, which ultimately triggers apoptosis in cancer cells.[1][2] Preclinical studies have shown that CFI-400945 exhibits significant antitumor activity in various cancer models, with a notable sensitivity observed in tumors with certain genetic backgrounds, such as PTEN deficiency in breast cancer.[2][3]
Pancreatic Cancer PDX Model Studies
Data Presentation
The efficacy of CFI-400945 has been evaluated in a panel of six patient-derived pancreatic cancer xenograft models.[3] Treatment with CFI-400945 resulted in a significant reduction in tumor growth and an increase in survival in four of the six models tested.[3] Furthermore, a notable reduction in the frequency of tumor-initiating cells (TICs) was observed in responsive models.[3]
| PDX Model | CFI-400945 Effect on Tumor Growth | Reduction in Tumor-Initiating Cell (TIC) Frequency |
| OCIP19 | No significant effect | Little effect |
| OCIP23 | Significant reduction | Reduced by an order of magnitude |
| OCIP29 | Significant reduction | Not reported |
| OCIP51 | Significant reduction | Reduced by an order of magnitude |
| OCIP121 | No significant effect | Not reported |
| OCIP167 | Significant reduction | Reduced by an order of magnitude |
Data summarized from Lohse et al., 2017.[3]
Experimental Protocols
The following protocols are based on the methodologies described by Lohse et al., 2017.[3]
1. Establishment of Pancreatic Cancer PDX Models
-
Source of Tissue: Obtain fresh tumor tissue from patients with pancreatic cancer under appropriate institutional review board (IRB) protocols.
-
Mouse Strain: Use immunodeficient mice (e.g., NOD/SCID).
-
Implantation:
-
Anesthetize the mouse.
-
Make a small incision in the abdominal wall to expose the pancreas.
-
Suture a small fragment of the patient's tumor tissue (approximately 2-3 mm³) onto the pancreas.
-
Close the incision.
-
-
Tumor Growth Monitoring: Monitor mice for tumor growth by palpation or imaging.
-
Passaging: Once tumors reach a sufficient size (e.g., 1000 mm³), passage the tumor to subsequent cohorts of mice for expansion and experimental use.
2. CFI-400945 Treatment Protocol
-
Drug Formulation: Prepare CFI-400945 in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).
-
Dosing:
-
Dose: 52 mg/kg.
-
Route of Administration: Oral gavage.
-
Schedule: Administer daily for 21 days.
-
-
Experimental Groups:
-
Vehicle control group.
-
CFI-400945 treatment group.
-
-
Monitoring:
-
Measure tumor volume regularly (e.g., twice weekly) using calipers (Volume = (length × width²)/2).
-
Monitor animal body weight and overall health.
-
3. Endpoint Analysis
-
Tumor Growth Inhibition: Compare the tumor volumes between the treatment and control groups to determine the extent of tumor growth inhibition.
-
Survival Analysis: Monitor the survival of mice in both groups and perform Kaplan-Meier survival analysis.
-
Immunohistochemistry (IHC) for Ki-67:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Fix the tumors in formalin and embed in paraffin.
-
Perform IHC staining for the proliferation marker Ki-67 on tumor sections to assess the effect of CFI-400945 on cell proliferation.
-
-
Tumor-Initiating Cell (TIC) Assay (Limiting Dilution Assay):
-
Dissociate tumors into single-cell suspensions.
-
Perform limiting dilution injections of tumor cells into new recipient mice to determine the frequency of TICs.
-
Breast Cancer PDX Model Studies
Data Presentation
Preclinical studies have demonstrated that CFI-400945 has significant antitumor activity in breast cancer xenograft models.[1][2] Notably, increased efficacy was observed in breast cancer models with PTEN deficiency.[2]
| PDX Model Characteristics | CFI-400945 Efficacy |
| PTEN-deficient | High sensitivity and significant tumor growth inhibition |
| PTEN wild-type | Moderate sensitivity and tumor growth inhibition |
Based on findings from Mason et al., 2014.[2]
Experimental Protocols
The following are generalized protocols for establishing and treating breast cancer PDX models, based on common practices in the field.
1. Establishment of Breast Cancer PDX Models
-
Source of Tissue: Obtain fresh tumor tissue from patients with breast cancer under IRB-approved protocols.
-
Mouse Strain: Use immunodeficient mice (e.g., NOD/SCID or NSG). For estrogen receptor-positive (ER+) models, ovariectomized mice supplemented with estradiol pellets are required.
-
Implantation:
-
Anesthetize the mouse.
-
Implant a small fragment of the patient's tumor tissue (approximately 2-3 mm³) into the mammary fat pad.
-
Close the incision.
-
-
Tumor Growth Monitoring and Passaging: As described for pancreatic cancer PDX models.
2. CFI-400945 Treatment Protocol
-
Drug Formulation and Administration: Prepare and administer CFI-400945 as described for the pancreatic cancer PDX model protocol. Dosing regimens may need to be optimized for specific breast cancer subtypes.
-
Experimental Groups:
-
Vehicle control group.
-
CFI-400945 treatment group.
-
-
Monitoring: Monitor tumor volume, animal body weight, and overall health as previously described.
3. Endpoint Analysis
-
Tumor Growth Inhibition and Survival Analysis: Perform as described for pancreatic cancer PDX models.
-
Biomarker Analysis:
-
Conduct IHC for relevant biomarkers such as PTEN, ER, PR, and HER2 to correlate treatment response with tumor characteristics.
-
Analyze pharmacodynamic markers of PLK4 inhibition in tumor tissue.
-
Conclusion
CFI-400945 has demonstrated significant preclinical efficacy in patient-derived xenograft models of pancreatic and breast cancer. The provided protocols offer a framework for researchers to design and execute in vivo studies to further investigate the therapeutic potential of this PLK4 inhibitor. The observation of enhanced activity in PTEN-deficient breast cancer models suggests a potential biomarker-driven approach for patient selection in future clinical trials. Further studies are warranted to explore the efficacy of CFI-400945 in a broader range of PDX models and in combination with other therapeutic agents.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Functional characterization of CFI-400945, a Polo-like kinase 4 inhibitor, as a potential anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of the novel polo-like kinase 4 inhibitor CFI-400945 in pancreatic cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing Apoptosis After CFI-400945 Treatment
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
CFI-400945 is a potent and selective inhibitor of Polo-like kinase 4 (PLK4), a serine/threonine kinase that plays a crucial role in centriole duplication.[1][2] Inhibition of PLK4 by CFI-400945 disrupts normal mitotic progression, leading to mitotic catastrophe and subsequent apoptosis in cancer cells.[1][3] This document provides detailed protocols for assessing apoptosis in cancer cell lines following treatment with CFI-400945. The methodologies described herein are essential for characterizing the pro-apoptotic efficacy of this compound and similar agents.
Mechanism of Action: CFI-400945-Induced Apoptosis
CFI-400945 treatment leads to a cascade of events culminating in apoptosis. Inhibition of PLK4 disrupts centriole duplication, resulting in mitotic defects such as polyploidy.[1][3] These mitotic errors trigger a G2/M cell cycle arrest and activate the intrinsic apoptotic pathway, characterized by mitochondrial membrane depolarization, activation of caspase-3/7, and cleavage of poly (ADP-ribose) polymerase (PARP).[4][5][6]
Caption: CFI-400945 signaling pathway to apoptosis.
Experimental Workflow
The general workflow for assessing apoptosis after CFI-400945 treatment involves cell culture, drug administration, and subsequent analysis using various apoptosis assays.
Caption: General experimental workflow.
Data Presentation
Quantitative data from each assay should be summarized in tables for clear comparison between different treatment conditions.
Table 1: Annexin V/PI Staining Results
| Treatment Group | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | |||
| CFI-400945 (Low Conc.) | |||
| CFI-400945 (High Conc.) | |||
| Positive Control |
Table 2: TUNEL Assay Results
| Treatment Group | % TUNEL-Positive Cells |
| Vehicle Control | |
| CFI-400945 (Low Conc.) | |
| CFI-400945 (High Conc.) | |
| Positive Control (DNase I) |
Table 3: Caspase-3/7 Activity
| Treatment Group | Relative Luminescence Units (RLU) | Fold Change vs. Control |
| Vehicle Control | 1.0 | |
| CFI-400945 (Low Conc.) | ||
| CFI-400945 (High Conc.) | ||
| Positive Control |
Experimental Protocols
Cell Culture and CFI-400945 Treatment
-
Cell Lines: Select appropriate cancer cell lines (e.g., Ewing's sarcoma, lung cancer, or breast cancer cell lines).
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will not exceed 80% confluency at the end of the experiment.
-
CFI-400945 Preparation: Prepare a stock solution of CFI-400945 in DMSO. Further dilute the stock solution in the culture medium to achieve the desired final concentrations (e.g., 10 nM to 500 nM).[4][7]
-
Treatment: Replace the culture medium with the medium containing the desired concentration of CFI-400945 or vehicle control (DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).[4][5]
Annexin V/PI Apoptosis Assay
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Controls:
-
Unstained cells: For setting the baseline fluorescence.
-
Cells stained with Annexin V-FITC only: For compensation.
-
Cells stained with PI only: For compensation.
-
Positive control: Cells treated with a known apoptosis-inducing agent (e.g., staurosporine).[8]
-
Negative control: Vehicle-treated cells.[8]
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
TUNEL Assay Kit
-
Paraformaldehyde (4%)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
Fluorescence microscope or flow cytometer
Protocol (for adherent cells):
-
Fixation: After treatment, wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 2 minutes on ice.
-
Labeling:
-
Wash with PBS.
-
Add the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides) to the cells.
-
Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.
-
-
Washing and Counterstaining: Wash the cells with PBS. A nuclear counterstain (e.g., DAPI) can be used.
-
Analysis: Analyze the cells under a fluorescence microscope or by flow cytometry.
Controls:
-
Positive control: Cells pre-treated with DNase I to induce DNA breaks.
-
Negative control: A sample incubated with the label solution without the TdT enzyme.
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Caspase-Glo® 3/7 Assay Kit
-
White-walled 96-well plates
-
Luminometer
Protocol:
-
Plate Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with CFI-400945 as described above.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1 to 2 hours, protected from light.
-
-
Measurement: Measure the luminescence of each sample using a luminometer.
Controls:
-
Blank: Culture medium with Caspase-Glo® 3/7 Reagent (no cells).
-
Negative control: Vehicle-treated cells.
-
Positive control: Cells treated with a known caspase-3/7 activator.
References
- 1. pnas.org [pnas.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing's sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols: Combining CFI-400945 with Radiation Therapy in Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic effects of CFI-400945, a selective Polo-like kinase 4 (PLK4) inhibitor, in combination with radiation therapy for the treatment of non-small cell lung cancer (NSCLC). The information compiled from preclinical studies demonstrates that CFI-400945 enhances the radiosensitivity of NSCLC cells both in vitro and in vivo.[1][2][3][4] The primary mechanism of this synergy involves the disruption of the mitotic machinery, leading to increased G2/M cell-cycle arrest, pronounced centrosome amplification, and subsequent cell death via mitotic catastrophe.[1][2][3][4][5] Notably, this radiosensitizing effect appears to be specific to cancer cells, with minimal impact observed on normal lung fibroblasts.[1][2] These protocols are intended to guide researchers in the replication and further exploration of this promising therapeutic strategy.
Introduction
Non-small cell lung cancer (NSCLC) accounts for approximately 85% of all lung cancer cases and remains a leading cause of cancer-related mortality worldwide.[2][3][4] While radiation therapy is a cornerstone of curative-intent treatment for locally advanced NSCLC, local disease control remains a significant challenge.[1][3][5] Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a pivotal role in centriole duplication, a critical process for maintaining genomic stability during cell division.[1][3][6] Overexpression of PLK4 is a common feature in NSCLC and is associated with poorer patient outcomes.[3]
CFI-400945 is a potent and orally bioavailable inhibitor of PLK4.[1][3][7] By inhibiting PLK4, CFI-400945 disrupts the normal process of centrosome duplication, leading to mitotic errors and cell death in cancer cells.[6][7][8] The combination of CFI-400945 with radiation therapy is hypothesized to create a synthetic lethal interaction. Radiation induces DNA damage, which activates cell cycle checkpoints, particularly at the G2/M transition, to allow for DNA repair before mitotic entry. By simultaneously inhibiting a key regulator of mitosis, the cells are forced into a catastrophic mitotic event, thereby enhancing the cytotoxic effects of radiation.[1][2][3]
Data Presentation
In Vitro Radiosensitization of NSCLC Cell Lines
The following table summarizes the key quantitative findings from preclinical studies on the combination of CFI-400945 and radiation in NSCLC cell lines.
| Cell Line | Treatment | Clonogenic Survival (Normalized to Control) | Dose Enhancement Factor (DEF) at SF=0.2 | Reference |
| H460 | 10nM CFI-400945 (48h) | 63.9% | 1.60 | [5] |
| CFI-400945 + Radiation | Significantly Reduced | 1.6 | [9] | |
| A549 | 10nM CFI-400945 (48h) | 83.1% | 1.31 | [5] |
| CFI-400945 + Radiation | Significantly Reduced | 1.3 | [9] |
DEF (Dose Enhancement Factor) is the ratio of radiation doses required to achieve the same biological effect (in this case, a surviving fraction of 0.2) without and with the drug.
In Vivo Tumor Growth Delay in NSCLC Xenografts
The combination of CFI-400945 and radiation has been shown to significantly enhance tumor growth delay in NSCLC xenograft models.[1][2]
| Xenograft Model | Treatment Group | Outcome | Reference |
| H460 | Control | Progressive Tumor Growth | [1] |
| CFI-400945 alone | Modest Tumor Growth Delay | [1] | |
| Radiation alone | Tumor Growth Delay | [1] | |
| CFI-400945 + Radiation | Significantly Enhanced Tumor Growth Delay | [1] |
Signaling Pathway and Mechanism of Action
The synergistic effect of combining CFI-400945 with radiation stems from the dual attack on the cell cycle and mitotic processes. The following diagram illustrates the proposed mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. PLK4 Inhibition as a Strategy to Enhance Non-Small Cell Lung Cancer Radiosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Polo-like kinase 4 inhibition produces polyploidy and apoptotic death of lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Evaluating CFI-400945 Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
CFI-400945 is a first-in-class, orally bioavailable, and highly selective inhibitor of Polo-like kinase 4 (PLK4).[1][2][3][4][5][6] PLK4 is a serine/threonine kinase that plays a critical role in centriole duplication, a fundamental process for maintaining genomic stability during cell division.[1][7][8] In many cancers, PLK4 is overexpressed, leading to chromosomal instability, a hallmark of cancer.[1][7][9] CFI-400945 disrupts the normal regulation of centriole duplication, leading to mitotic catastrophe and subsequent cell death in cancer cells.[1][3][7][10] Preclinical studies have demonstrated its potent anti-tumor activity in a variety of solid tumors and hematological malignancies, including breast, pancreatic, and lung cancers, as well as acute myeloid leukemia.[1][4][7][11] Notably, CFI-400945 has shown efficacy in models with TP53 mutations and PTEN deficiency.[1][3][12]
These application notes provide detailed protocols for evaluating the in vivo efficacy of CFI-400945 using standard preclinical models, including cell line-derived xenografts and patient-derived xenografts (PDX).
Mechanism of Action: PLK4 Inhibition
CFI-400945 competitively inhibits the ATP-binding site of PLK4, preventing its kinase activity. This inhibition disrupts the tightly regulated process of centriole duplication. The consequences of PLK4 inhibition by CFI-400945 include:
-
Dysregulated Centriole Duplication: Inhibition of PLK4 leads to the formation of an abnormal number of centrioles.[3][7][10]
-
Mitotic Defects: The presence of an incorrect number of centrosomes results in multipolar spindles during mitosis, leading to improper chromosome segregation.[3][7][8][10]
-
Cell Cycle Arrest and Apoptosis: These mitotic defects trigger cell cycle arrest and, ultimately, programmed cell death (apoptosis).[3][7][8][10][11][13]
Experimental Protocols for In Vivo Efficacy Evaluation
The following protocols outline the key steps for assessing the anti-tumor activity of CFI-400945 in preclinical mouse models.
Cell Line-Derived Xenograft (CDX) Model Protocol
CDX models are established by implanting cultured cancer cells into immunodeficient mice.
Materials:
-
Cancer cell line of interest (e.g., breast, lung, pancreatic cancer cell lines)
-
Immunodeficient mice (e.g., NOD/SCID, nude mice)
-
Matrigel or other appropriate extracellular matrix
-
CFI-400945
-
Vehicle control (formulation dependent)
-
Calipers for tumor measurement
-
Standard animal housing and husbandry equipment
Procedure:
-
Cell Culture and Preparation: Culture cancer cells under standard conditions. On the day of implantation, harvest cells and resuspend them in a mixture of sterile PBS and Matrigel at the desired concentration.
-
Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³). Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach the desired size, randomize mice into treatment and control groups.
-
Drug Administration: Administer CFI-400945 orally via gavage at the desired dose and schedule (e.g., daily).[2][7] The control group should receive the vehicle alone.
-
Efficacy Endpoints:
-
Tumor Growth Inhibition: Continue to monitor tumor volume throughout the study.
-
Body Weight: Monitor the body weight of the mice as an indicator of toxicity.
-
Survival: Monitor the survival of the animals. Euthanize mice when tumors reach a predetermined endpoint size or if they show signs of significant morbidity.
-
-
Pharmacodynamic (PD) Analysis: At the end of the study, tumors can be excised for biomarker analysis.
Patient-Derived Xenograft (PDX) Model Protocol
PDX models involve the direct implantation of patient tumor tissue into immunodeficient mice, which often better preserves the characteristics of the original tumor.[14]
Materials:
-
Fresh patient tumor tissue
-
Immunodeficient mice (e.g., NOD/SCID)
-
CFI-400945
-
Vehicle control
-
Surgical tools for tissue implantation
-
Calipers
Procedure:
-
Tumor Tissue Implantation: Surgically implant a small fragment of the patient's tumor subcutaneously into the flank of each mouse.
-
Tumor Engraftment and Expansion: Allow the tumors to engraft and grow. This initial growth phase can be variable.
-
Tumor Passaging: Once the initial tumors (F0 generation) reach a sufficient size, they can be excised and passaged into subsequent cohorts of mice (F1, F2, etc.) for expansion.
-
Study Cohort Generation: Once a sufficient number of mice with established tumors are available, randomize them into treatment and control groups.
-
Treatment and Monitoring: Follow the same procedures for drug administration, tumor measurement, and monitoring of toxicity and survival as described for the CDX models.
-
Biomarker Analysis: At the end of the study, collect tumor tissue for analysis of pharmacodynamic markers.
Data Presentation and Analysis
Quantitative data from in vivo efficacy studies should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Summary of In Vivo Efficacy of CFI-400945 in Preclinical Models
| Cancer Type | Model | Treatment | Key Findings | Reference |
| Pancreatic Cancer | Patient-Derived Xenografts (PDX) | CFI-400945 | Significantly reduced tumor growth and increased survival in 4 out of 6 models. Reduced expression of Ki-67 and a reduction in tumor-initiating cells. | [11][15][16][17] |
| Breast Cancer | Xenograft Models (PTEN-deficient) | CFI-400945 | Significant inhibition of tumor growth at well-tolerated doses. Increased anti-tumor activity in PTEN-deficient models. | [2][3][12] |
| Triple-Negative Breast Cancer | Xenograft Models | CFI-400945 + Radiation | Combination therapy led to a significant increase in survival compared to single-agent treatment. | [18][19] |
| Lung Cancer | Syngeneic Xenografts | CFI-400945 (3 mg/kg and 7.5 mg/kg) | Dose-dependent inhibition of tumor growth. Confirmed presence of aberrant mitosis via phosphohistone H3 staining. | [7][8] |
| Acute Myeloid Leukemia (AML) | Xenograft Models | CFI-400945 | Potent in vivo efficacy, including in models with TP53 mutations. | [1][4] |
Pharmacodynamic Biomarkers
To confirm the mechanism of action of CFI-400945 in vivo, the following biomarkers can be assessed in tumor tissue collected at the end of the study.
Table 2: Recommended Pharmacodynamic Markers for CFI-400945 In Vivo Studies
| Marker | Method | Rationale |
| Ki-67 | Immunohistochemistry (IHC) | A marker of cell proliferation. A decrease in Ki-67 staining indicates reduced tumor cell proliferation.[11][15][16] |
| Phosphohistone H3 (pHH3) | Immunohistochemistry (IHC) | A marker of mitotic cells. An increase in pHH3 staining can indicate mitotic arrest due to treatment.[7][8] |
| Centrosome Number | Immunofluorescence (IF) | Staining for centrosomal proteins (e.g., gamma-tubulin) can be used to quantify abnormal centrosome numbers. |
| Apoptosis Markers (e.g., Cleaved Caspase-3) | Immunohistochemistry (IHC) | An increase in cleaved caspase-3 indicates the induction of apoptosis.[13] |
Conclusion
The protocols and guidelines presented here provide a comprehensive framework for evaluating the in vivo efficacy of the PLK4 inhibitor, CFI-400945. The use of both cell line-derived and patient-derived xenograft models, coupled with robust data analysis and pharmacodynamic assessment, will enable researchers to thoroughly characterize the anti-tumor activity of this promising therapeutic agent. Careful attention to experimental design and execution is critical for obtaining reproducible and clinically relevant data.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Functional characterization of CFI-400945, a Polo-like kinase 4 inhibitor, as a potential anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical characterization and clinical trial of CFI-400945, a polo-like kinase 4 inhibitor, in patients with relapsed/refractory acute myeloid leukemia and higher-risk myelodysplastic neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Polo-like kinase 4 inhibition produces polyploidy and apoptotic death of lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Activity of the novel polo-like kinase 4 inhibitor CFI-400945 in pancreatic cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. criver.com [criver.com]
- 15. Activity of the novel polo-like kinase 4 inhibitor CFI-400945 in pancreatic cancer patient-derived xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. oncotarget.com [oncotarget.com]
- 17. oncotarget.com [oncotarget.com]
- 18. Anticancer effects of radiation therapy combined with Polo-Like Kinase 4 (PLK4) inhibitor CFI-400945 in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Addressing CFI-400945 solubility issues for in vitro experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Polo-like kinase 4 (PLK4) inhibitor, CFI-400945. This guide focuses on addressing common solubility issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of CFI-400945?
A1: The recommended solvent for preparing a stock solution of CFI-400945 is high-quality, anhydrous dimethyl sulfoxide (DMSO).[1][2] CFI-400945 is highly soluble in DMSO.[1][3][4][5] It is also soluble in ethanol.[1][3] However, it is practically insoluble in water.[1][3] To ensure maximum solubility, it is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[1]
Q2: What is the maximum recommended final concentration of DMSO in my in vitro assay?
A2: To avoid solvent-induced toxicity to your cells, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%.[6] It is essential to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on cell viability and function.
Q3: I observed precipitation when I diluted my CFI-400945 DMSO stock solution into my aqueous cell culture medium. What should I do?
A3: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds like CFI-400945. Please refer to the detailed "Troubleshooting Guide for CFI-400945 Precipitation" in the section below for a stepwise approach to resolving this issue.
Q4: What are the known off-target effects of CFI-400945?
A4: While CFI-400945 is a potent and selective inhibitor of PLK4, it has been shown to have some off-target activity, most notably against Aurora B kinase (AURKB).[7][8] This is an important consideration when interpreting experimental results, as inhibition of AURKB can lead to cytokinesis failure and polyploidy, phenotypes that can overlap with those expected from PLK4 inhibition.[7]
Quantitative Solubility Data
The following table summarizes the reported solubility of CFI-400945 in various solvents.
| Solvent | Concentration | Molarity (approx.) | Reference |
| DMSO | ≥109.8 mg/mL | ~205 mM | [3] |
| DMSO | 100 mg/mL | ~187 mM | [1][4][5] |
| Ethanol | ≥93 mg/mL | ~174 mM | [3] |
| Ethanol | 100 mg/mL | ~187 mM | [1] |
| Water | Insoluble | - | [1][3] |
Molecular Weight of CFI-400945: 534.67 g/mol
Troubleshooting Guide for CFI-400945 Precipitation
This guide provides a systematic approach to resolving precipitation issues when preparing working solutions of CFI-400945 for in vitro experiments.
References
- 1. PLK4 promotes centriole duplication by phosphorylating STIL to link the procentriole cartwheel to the microtubule wall - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Polo-like kinase 4 controls centriole duplication but does not directly regulate cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. spacefrontiers.org [spacefrontiers.org]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing CFI-400945 dosage to avoid off-target effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of CFI-400945 to minimize off-target effects while maintaining on-target efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CFI-400945?
CFI-400945 is a potent and highly selective inhibitor of Polo-like kinase 4 (PLK4).[1][2] PLK4 is a crucial regulator of centriole duplication during the cell cycle.[1] By inhibiting PLK4, CFI-400945 disrupts this process, leading to mitotic defects, dysregulated centriole duplication, and ultimately, cell death in cancer cells.[2][3][4] It functions as an ATP-competitive inhibitor.[1]
Q2: What are the known on-target effects of CFI-400945?
The primary on-target effect of CFI-400945 is the inhibition of PLK4's kinase activity. This leads to a decrease in centriole number and subsequent mitotic errors in rapidly dividing cells.[1] In cancer cell lines, treatment with CFI-400945 has been shown to cause a reduction in cell proliferation and survival.[5]
Q3: What are the potential off-target effects of CFI-400945?
While CFI-400945 is highly selective for PLK4, it can inhibit other kinases at higher concentrations.[6][7] The most notable off-target effects are on Aurora kinases (AURKA and AURKB), as well as tyrosine kinases such as TRKA, TRKB, and Tie2/TEK.[1][2][8] Inhibition of AURKB can lead to cytokinesis failure and polyploidy.[2]
Troubleshooting Guide
Issue 1: High levels of cytotoxicity observed in non-cancerous cell lines.
-
Possible Cause: The concentration of CFI-400945 being used may be too high, leading to significant off-target kinase inhibition.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment to determine the GI50 (concentration for 50% growth inhibition) in your specific cell line. Growth inhibition for various breast cancer cell lines has been observed in the range of 14-165 nM.[1]
-
Concentration Reduction: Lower the concentration of CFI-400945 to a range that is effective against the target cancer cells while minimizing toxicity in control cells.
-
Review Off-Target Data: Compare your effective concentration with the known IC50 values for off-target kinases (see Table 1) to assess the likelihood of off-target effects.
-
Issue 2: Inconsistent anti-tumor effects in xenograft models.
-
Possible Cause: Suboptimal dosing regimen or issues with drug bioavailability.
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: If possible, perform pharmacokinetic analysis to determine the plasma concentration of CFI-400945 in the animal model. Following oral administration, maximum plasma concentrations are generally reached 2-4 hours after dosing.[6]
-
Dosing Schedule: The maximum tolerated dose (MTD) in mice for once-daily oral administration has been estimated to be between 7.5-9.5 mg/kg.[1] Consider adjusting the dose within this range. In a Phase 1 clinical trial with human patients, 64 mg/day was determined to be the maximum tolerated dose.[9]
-
Tumor Microenvironment: Consider factors within the tumor microenvironment that may influence drug efficacy. For instance, increased antitumor activity has been observed in PTEN-deficient xenografts.[3]
-
Issue 3: Observing phenotypes inconsistent with sole PLK4 inhibition (e.g., significant cytokinesis failure).
-
Possible Cause: Off-target inhibition of other kinases, particularly AURKB.
-
Troubleshooting Steps:
-
Lower CFI-400945 Concentration: Reduce the concentration to a level closer to the IC50 for PLK4 and further from the IC50 for AURKB (see Table 1).
-
Western Blot Analysis: Perform western blotting to assess the phosphorylation status of known substrates for both PLK4 and AURKB to distinguish between on-target and off-target effects.
-
Use a More Specific Inhibitor: If available, use a more specific PLK4 inhibitor as a control to confirm that the observed phenotype is due to PLK4 inhibition.
-
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibitory Activity of CFI-400945
| Target Kinase | IC50 / EC50 (nM) | Notes |
| PLK4 (On-Target) | 2.8 ± 1.4 (IC50) | Recombinant human PLK4.[1] |
| 0.26 (Ki) | ATP competitive manner.[1][2] | |
| 12.3 (EC50) | Autophosphorylation at Serine 305 in cells.[1] | |
| PLK1, PLK2, PLK3 | >50,000 | No significant inhibition.[1][2] |
| AURKA (Off-Target) | 510 | |
| AURKB (Off-Target) | 102 | [1] |
| TRKA (Off-Target) | 84 | In transfected HCT116 cells.[1] |
| TRKB (Off-Target) | 88 | In transfected HCT116 cells.[1] |
| Tie2/TEK (Off-Target) | 117 | In transfected HCT116 cells.[1] |
Experimental Protocols
1. Cell Viability Assay (TCA Fixation)
This protocol is adapted for determining the growth-inhibitory effects of CFI-400945 on adherent cancer cell lines.
-
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
CFI-400945 stock solution (e.g., 10 mM in DMSO)
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
10 mM Tris base solution
-
Plate reader (510 nm)
-
-
Procedure:
-
Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere for 24 hours.
-
Prepare serial dilutions of CFI-400945 in complete culture medium.
-
Remove the existing medium from the cells and add the medium containing different concentrations of CFI-400945. Include a DMSO-only control.
-
Incubate the plates for the desired duration (e.g., 5 days).[2]
-
Gently remove the culture medium and fix the cells by adding 50 µL of ice-cold 10% TCA to each well.
-
Incubate at 4°C for 1 hour.
-
Wash the plates five times with water and allow them to air dry completely.
-
Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Shake the plates for 5 minutes and read the absorbance at 510 nm.
-
Calculate the percentage of cell growth inhibition relative to the DMSO control.
-
2. Kinase Inhibition Assay (Radiometric)
This is a general outline for assessing the inhibitory activity of CFI-400945 against a specific kinase.
-
Materials:
-
Recombinant kinase of interest
-
Kinase-specific substrate
-
CFI-400945 at various concentrations
-
[γ-³²P]ATP
-
Kinase reaction buffer
-
Phosphocellulose paper
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase, its substrate, and the kinase reaction buffer.
-
Add CFI-400945 at a range of concentrations to the reaction mixture. Include a DMSO control.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at the optimal temperature and time for the specific kinase.
-
Stop the reaction and spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition at each CFI-400945 concentration and determine the IC50 value.
-
Visualizations
Caption: CFI-400945 inhibits PLK4, a key regulator of centriole duplication, leading to mitotic defects and cell death.
Caption: Workflow for characterizing the on-target and off-target effects of CFI-400945 in vitro.
Caption: Balancing on-target PLK4 inhibition with off-target effects to determine the optimal dose of CFI-400945.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Functional characterization of CFI-400945, a Polo-like kinase 4 inhibitor, as a potential anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells | Semantic Scholar [semanticscholar.org]
- 6. Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probe CFI-400945 | Chemical Probes Portal [chemicalprobes.org]
- 9. A Phase I dose escalation and expansion clinical trial of the novel first-in-class Polo-like Kinase 4 (PLK4) inhibitor, CFI-400945 in patients with advanced solid tumors – CIRM [cirm.ca.gov]
Troubleshooting inconsistent results in PLK4 inhibition assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Polo-like kinase 4 (PLK4) inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of PLK4 inhibition in a cell-based assay?
A1: PLK4 is a master regulator of centriole duplication.[1] Its inhibition can lead to several dose-dependent outcomes. At low concentrations, some inhibitors may cause centriole amplification, while at higher concentrations, they can lead to a failure of centriole duplication and a decrease in centrosome number.[2] This disruption of the cell cycle can result in mitotic defects, polyploidy, cell cycle arrest, senescence, and ultimately, apoptosis or mitotic catastrophe.[3][4]
Q2: I'm observing a "bimodal" or paradoxical effect with my PLK4 inhibitor. At low concentrations, I see an increase in a phenotype (e.g., centriole number), but this effect is lost at higher concentrations. Is this normal?
A2: Yes, this is a known phenomenon for some PLK4 inhibitors.[5] Partial inhibition at lower doses can disrupt the normal autoregulatory feedback loop of PLK4, leading to its stabilization and a paradoxical increase in activity that results in centriole overduplication.[6] At higher, more complete inhibitory concentrations, the kinase activity is fully blocked, leading to a failure of centriole duplication.[5] Understanding this dose-response relationship is critical for interpreting your results.
Q3: How can I be sure the effects I'm seeing are specific to PLK4 inhibition and not off-target effects?
A3: This is a critical consideration, as some PLK4 inhibitors have known off-target activities. For example, CFI-400945 can inhibit Aurora B kinase at higher concentrations, which can also lead to mitotic defects like cytokinesis failure.[4] To confirm specificity, you can:
-
Use a structurally distinct PLK4 inhibitor (e.g., centrinone) and see if it recapitulates the phenotype.[7]
-
Perform target engagement assays, such as a Western blot to check for the stabilization of PLK4 protein, which is a direct consequence of its inhibition.[8]
-
Use a rescue experiment with a drug-resistant PLK4 mutant.
-
Employ siRNA or CRISPR to knock down PLK4 and compare the phenotype to that of chemical inhibition.
Q4: What are some common quantitative readouts for PLK4 inhibition in cell-based assays?
A4: Common readouts include:
-
Cell Viability/Proliferation: Assays like MTT, CellTiter-Glo®, or real-time cell analysis measure the inhibitor's effect on cell growth.[6][9]
-
IC50/GI50 Values: These values represent the concentration of inhibitor required to reduce a biological response by 50% and are determined from dose-response curves.[10]
-
Centrosome Number: Immunofluorescence microscopy is used to quantify the number of centrosomes per cell.[2]
-
Apoptosis/Cell Death: Assays like Caspase-Glo® or Annexin V staining can quantify the induction of apoptosis.[8]
-
Cell Cycle Analysis: Flow cytometry is used to determine the percentage of cells in different phases of the cell cycle (e.g., G2/M arrest) and to identify polyploidy.[3]
Troubleshooting Guides
Inconsistent IC50 Values
| Potential Cause | Recommended Solution |
| Cell Health and Passage Number | Ensure cells are healthy, free of contamination, and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity. |
| Inconsistent Seeding Density | Optimize and strictly control the initial cell seeding density. Over-confluent or under-confluent cultures will respond differently to the inhibitor. |
| Reagent Variability | Use freshly prepared inhibitor dilutions from a well-characterized stock solution. Validate the concentration and purity of your inhibitor stock. |
| Assay Timing | The time at which you measure the endpoint can significantly affect the IC50 value.[11] Standardize the incubation time with the inhibitor across all experiments. |
| Assay-Specific Issues | For ATP-competitive inhibitors, high ATP concentrations in in vitro kinase assays can lead to an underestimation of potency. Consider using assays with lower ATP concentrations or non-ATP competitive binding assays. |
High Background or Low Signal-to-Noise in Biochemical Assays (e.g., FRET-based assays)
| Potential Cause | Recommended Solution |
| Suboptimal Reagent Concentrations | Titrate the concentrations of the kinase, tracer, and antibody (in binding assays) to find the optimal assay window.[12] |
| Assay Buffer Composition | Ensure the assay buffer has the correct pH and salt concentration. Components like detergents (e.g., Tween-20) can help reduce non-specific binding, but their concentration may need optimization.[13] |
| Plate Type and Color | For fluorescence-based assays, use low-binding, black plates to minimize background fluorescence and well-to-well crosstalk.[12] |
| Light Source and Detector Settings | Optimize the excitation and emission wavelengths and the gain settings on your plate reader to maximize the signal from your specific fluorophores while minimizing background.[14] |
| Inhibitor-Related Fluorescence | Test your compound for intrinsic fluorescence at the assay wavelengths. If it interferes, consider a different assay format. |
Unexpected Results in Western Blotting for PLK4 or Phospho-proteins
| Potential Cause | Recommended Solution |
| No or Weak Signal | Increase the amount of protein loaded (20-30 µg is a start, but may need more for low-abundance targets).[15] Optimize the primary antibody concentration and consider an overnight incubation at 4°C. Ensure you are using an appropriate lysis buffer with protease and phosphatase inhibitors.[15] |
| High Background | Optimize the blocking conditions; for phospho-proteins, use 5% BSA instead of milk, as milk contains phosphoproteins that can increase background. Increase the number and duration of wash steps.[13] |
| Non-specific Bands | Ensure your primary antibody is specific for PLK4. Run a control with a known positive and negative cell line or a lysate from PLK4 knockdown cells. Titrate the primary antibody to the lowest concentration that still gives a good signal.[13] |
| Smearing | This can be due to protein degradation. Prepare fresh lysates with protease inhibitors immediately before use.[15] It can also be caused by overloading the gel with too much protein.[15] |
Quantitative Data Summary
The following tables summarize IC50 values for common PLK4 inhibitors across various cell lines, as reported in the literature. These values can serve as a benchmark for your own experiments.
Table 1: IC50 Values for PLK4 Inhibitor CFI-400945
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| H460 | Non-Small Cell Lung Cancer | 24 | [10] |
| A549 | Non-Small Cell Lung Cancer | 23 | [10] |
| DAOY | Medulloblastoma | <50 (colony formation) | [9] |
| D283 | Medulloblastoma | <50 (colony formation) | [9] |
Table 2: Kinase Inhibition Profile of Various Compounds
| Compound | Target Kinase | IC50 (nM) | Reference |
| CFI-400945 | PLK4 | 4.85 | [9] |
| CFI-400945 | AURKB | 70.7 | [9] |
| Centrinone | PLK4 | 2.71 | [9] |
| CFI-400437 | PLK4 | 1.55 | [9] |
| KW-2449 | PLK4 | 52.6 | [9] |
| Alisertib | PLK4 | 62.7 | [9] |
Note: IC50 values can vary depending on the specific assay conditions and should be used as a general guide.
Experimental Protocols
Protocol 1: General Cell Viability/Proliferation Assay (MTT-based)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[9]
-
Compound Treatment: Prepare serial dilutions of the PLK4 inhibitor in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a defined period (e.g., 72 or 96 hours).[9]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: In Vitro Kinase Binding Assay (LanthaScreen™ FRET-based)
This protocol is adapted from the LanthaScreen® Eu Kinase Binding Assay.[12]
-
Reagent Preparation: Prepare 4X compound dilutions, a 2X kinase/antibody mixture (Eu-anti-tag antibody and PLK4 kinase), and a 4X tracer solution (Alexa Fluor™ 647-labeled kinase tracer). All dilutions are made in the provided Kinase Buffer.
-
Assay Plate Setup: In a 384-well plate, add 4 µL of each serially diluted compound.[12]
-
Kinase/Antibody Addition: Add 8 µL of the 2X kinase/antibody mixture to all wells.[12]
-
Tracer Addition: Add 4 µL of the 4X tracer solution to all wells to initiate the binding reaction.[12]
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.[12]
-
Plate Reading: Read the plate on a FRET-capable plate reader, measuring the emission at two wavelengths (e.g., acceptor emission and donor emission).
-
Data Analysis: Calculate the emission ratio (acceptor/donor). The binding of a test compound will displace the tracer, leading to a decrease in FRET and a lower emission ratio. Plot the emission ratio against the compound concentration to determine the IC50.
Visualizations
Caption: Simplified PLK4 signaling pathway for centriole duplication and its inhibition.
References
- 1. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Polo-like kinase 4 induces mitotic defects and DNA damage in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PLK4 is upregulated in prostate cancer and its inhibition reduces centrosome amplification and causes senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 14. youtube.com [youtube.com]
- 15. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Managing CFI-400945 stability in different solvent solutions
Welcome to the technical support center for CFI-400945. This resource is designed to assist researchers, scientists, and drug development professionals in effectively managing the solubility and stability of CFI-400945 in various solvent solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving CFI-400945?
A1: CFI-400945 is soluble in DMSO and ethanol. It is insoluble in water.[1][2] For creating stock solutions, DMSO is commonly used.
Q2: What are the general recommendations for storing CFI-400945 powder?
A2: As a crystalline solid, CFI-400945 powder should be stored at -20°C.
Q3: How should I store CFI-400945 solutions?
A3: For optimal stability, it is recommended to aliquot CFI-400945 stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month). Some suppliers advise against long-term storage of solutions and recommend using them promptly after preparation.
Q4: Can I prepare an aqueous working solution from a DMSO stock of CFI-400945?
A4: Yes, you can prepare aqueous working solutions by diluting a high-concentration DMSO stock solution. However, be aware that CFI-400945 is insoluble in water, so the final concentration of DMSO in your aqueous buffer should be sufficient to maintain solubility. It is crucial to add the DMSO stock to your aqueous buffer and mix thoroughly. For in vivo formulations, a common method involves a stepwise dilution with vehicles like PEG300 and Tween80 before the final addition of an aqueous component.
Troubleshooting Guides
Issue 1: Precipitate formation in my CFI-400945 solution.
-
Possible Cause 1: Solvent has absorbed moisture.
-
Troubleshooting Tip: DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of CFI-400945. Use fresh, anhydrous DMSO to prepare your stock solutions.[2]
-
-
Possible Cause 2: Exceeded solubility limit.
-
Troubleshooting Tip: Ensure you are not exceeding the solubility limits of CFI-400945 in your chosen solvent. If you observe precipitation, gentle warming and vortexing may help to redissolve the compound. If the issue persists, consider preparing a new solution at a slightly lower concentration.
-
-
Possible Cause 3: Instability at room temperature.
-
Troubleshooting Tip: CFI-400945 solutions may not be stable for extended periods at room temperature. Prepare fresh working solutions from your frozen stock for each experiment and use them promptly.
-
Issue 2: Inconsistent experimental results with CFI-400945.
-
Possible Cause 1: Degradation of CFI-400945 due to improper storage.
-
Troubleshooting Tip: Repeated freeze-thaw cycles can lead to the degradation of the compound. Ensure you are using aliquoted, single-use stock solutions that have been stored at the recommended temperatures (-20°C for short-term, -80°C for long-term).
-
-
Possible Cause 2: Off-target effects at high concentrations.
-
Troubleshooting Tip: While CFI-400945 is a potent PLK4 inhibitor, it can inhibit other kinases, such as AURKB, at higher concentrations.[1] This can lead to phenotypes not solely attributable to PLK4 inhibition.[3][4] It is advisable to perform dose-response experiments to determine the optimal concentration for your specific cell line and assay.
-
Data & Protocols
Solubility Data
| Solvent | Solubility |
| DMSO | ≥100 mg/mL[1][2] |
| Ethanol | ≥93 mg/mL[1] |
| Water | Insoluble[1][2] |
Storage Recommendations
| Format | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In Solvent | -80°C | 1 year |
| In Solvent | -20°C | 1 month |
Note: These are general guidelines. Please refer to the manufacturer's product-specific information for the most accurate storage recommendations.
Experimental Protocols
Protocol 1: Preparation of a 10 mM CFI-400945 Stock Solution in DMSO
-
Materials:
-
CFI-400945 (Molecular Weight: 534.65 g/mol )
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Weigh out 5.35 mg of CFI-400945 powder.
-
Add 1 mL of anhydrous DMSO to the powder.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: Preparation of an In Vivo Formulation
A common method for preparing CFI-400945 for oral administration in animal models involves a multi-step process to create a stable suspension.
-
Materials:
-
CFI-400945
-
DMSO
-
PEG300
-
Tween80
-
ddH₂O (double-distilled water) or other suitable aqueous vehicle
-
Carboxymethylcellulose sodium (CMC-Na) solution (for an alternative formulation)
-
-
Procedure (Example for a 1 mL working solution):
-
Prepare a 100 mg/mL stock solution of CFI-400945 in fresh, anhydrous DMSO.
-
To 400 µL of PEG300, add 50 µL of the 100 mg/mL CFI-400945 DMSO stock solution. Mix until the solution is clear.
-
To the mixture from step 2, add 50 µL of Tween80. Mix until the solution is clear.
-
Add 500 µL of ddH₂O to the mixture from step 3 to bring the final volume to 1 mL.
-
This mixed solution should be used immediately for optimal results.[2]
-
-
Alternative Procedure (Homogeneous Suspension):
-
For a 5 mg/mL suspension, weigh 5 mg of CFI-400945.
-
Add 1 mL of a suitable concentration of CMC-Na solution.
-
Mix thoroughly to obtain a homogeneous suspension.[2]
-
Visual Guides
Caption: Signaling pathway of CFI-400945, including its primary target PLK4 and off-target AURKB.
Caption: Recommended workflow for preparing and using CFI-400945 solutions.
Caption: Troubleshooting flowchart for common issues with CFI-400945.
References
- 1. selleckchem.com [selleckchem.com]
- 2. youtube.com [youtube.com]
- 3. oncotarget.com [oncotarget.com]
- 4. [PDF] Validated Stability Indicating Chromatographic Method for the Simultaneous Estimation of Camylofin with NSAID Drugs and a New Approach of Method Transfer from Classical HPLC to a Modern UPLC Instrument | Semantic Scholar [semanticscholar.org]
Potential off-target kinases of CFI-400945 to consider
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CFI-400945, a potent inhibitor of Polo-like kinase 4 (PLK4).
Frequently Asked Questions (FAQs)
Q1: What is the primary kinase target of CFI-400945?
A1: The primary target of CFI-400945 is Polo-like kinase 4 (PLK4), a serine/threonine kinase that plays a crucial role in centriole duplication during the cell cycle.[1][2] CFI-400945 is an orally active, potent, and selective inhibitor of PLK4 with a Ki value of 0.26 nM and an IC50 of approximately 2.8 nM.[1]
Q2: What are the known off-target kinases for CFI-400945?
A2: While CFI-400945 is highly selective for PLK4, it has been shown to have activity against other kinases, particularly at higher concentrations. The most well-characterized off-target is Aurora B kinase (AURKB).[3] Other potential off-targets identified in kinase screening panels include Aurora A (AURKA), Aurora C (AURKC), Tropomyosin receptor kinase A (TRKA), TRKB, and Tie2/TEK.[1]
Q3: What are the expected cellular phenotypes after treatment with CFI-400945?
A3: Treatment of cancer cells with CFI-400945 leads to phenotypes consistent with PLK4 inhibition. These include dysregulated centriole duplication, which can result in the formation of an abnormal number of centrosomes, leading to mitotic defects and ultimately cell death.[1][2] At higher concentrations, phenotypes associated with off-target Aurora B inhibition, such as cytokinesis failure and subsequent polyploidy, may be observed.[1][3]
Q4: Does the concentration of CFI-400945 affect its cellular activity?
A4: Yes, CFI-400945 exhibits a bimodal mechanism of action depending on its concentration. At low concentrations, it can lead to the stabilization and accumulation of PLK4, resulting in centriole overduplication. At higher concentrations, it leads to complete inhibition of PLK4 activity, blocking centriole duplication.[3]
Troubleshooting Guides
Problem 1: Unexpectedly high levels of polyploidy in treated cells.
-
Possible Cause: This phenotype is characteristic of cytokinesis failure, which is a known effect of Aurora B kinase inhibition. The concentration of CFI-400945 being used may be high enough to significantly inhibit its off-target, Aurora B.
-
Troubleshooting Steps:
-
Review Concentration: Check the concentration of CFI-400945 used in your experiment. Compare it to the known IC50 values for PLK4 and Aurora B (see Table 1).
-
Dose-Response Experiment: Perform a dose-response experiment to determine the concentration range where you observe specific PLK4 inhibition phenotypes (e.g., centriole amplification) without significant polyploidy.
-
Alternative Inhibitor: If specificity is a major concern, consider using a more selective PLK4 inhibitor if available, or using CFI-400945 at a concentration well below its IC50 for Aurora B.
-
Problem 2: Inconsistent results in centriole duplication assays.
-
Possible Cause: Inconsistent timing of drug addition relative to the cell cycle, or issues with the immunofluorescence staining protocol.
-
Troubleshooting Steps:
-
Cell Synchronization: For more consistent results, synchronize the cells at the G1/S boundary before adding CFI-400945. This will ensure a more uniform entry into the S phase, where centriole duplication occurs.
-
Optimize Staining: Review and optimize your immunofluorescence protocol for centriole markers (e.g., Centrin, CP110). Ensure adequate fixation, permeabilization, and antibody incubation times. (See "Detailed Experimental Protocols" section).
-
Time-Course Experiment: Conduct a time-course experiment to determine the optimal duration of CFI-400945 treatment for observing centriole duplication defects in your specific cell line.
-
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibitory Potency of CFI-400945
| Kinase Target | IC50 (nM) | Reference(s) |
| PLK4 | 2.8 | [1] |
| Aurora A | ~188 | [4] |
| Aurora B | ~70.7 - 98 | [1][4] |
| Aurora C | ~106 | [4] |
Note: IC50 values can vary slightly between different studies and assay conditions.
Detailed Experimental Protocols
In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of CFI-400945 against a kinase of interest.
Materials:
-
Recombinant purified kinase (e.g., PLK4, Aurora B)
-
Kinase-specific substrate
-
CFI-400945 stock solution (in DMSO)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader
Procedure:
-
Prepare serial dilutions of CFI-400945 in kinase reaction buffer. Include a DMSO-only control.
-
In a 96-well plate, add the recombinant kinase and its specific substrate to each well.
-
Add the diluted CFI-400945 or DMSO control to the appropriate wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Km for the specific kinase.
-
Incubate the plate at 30°C for the recommended reaction time (e.g., 30-60 minutes).
-
Stop the reaction and detect the remaining ATP or the ADP produced using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the signal using a plate reader.
-
Calculate the percent inhibition for each CFI-400945 concentration and determine the IC50 value using non-linear regression analysis.
Immunofluorescence Staining for Centriole Duplication
This protocol describes how to visualize and quantify centrioles in cells treated with CFI-400945.
Materials:
-
Cells grown on coverslips
-
CFI-400945
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies against centriolar markers (e.g., anti-Centrin, anti-CP110)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and allow them to adhere.
-
Treat the cells with the desired concentration of CFI-400945 for the appropriate duration. Include a DMSO-treated control.
-
Wash the cells with PBS.
-
Fix the cells with the chosen fixative (e.g., 4% PFA for 15 minutes at room temperature or ice-cold methanol for 10 minutes at -20°C).
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash once with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image the cells using a fluorescence microscope. Quantify the number of centrioles per cell.
Signaling Pathway and Experimental Workflow Diagrams
Caption: PLK4 Signaling Pathway and CFI-400945 Inhibition.
Caption: Off-target inhibition of Aurora B by CFI-400945.
Caption: Experimental workflow for assessing CFI-400945 effects.
Caption: Potential off-target effect of CFI-400945 on the TRKA signaling pathway.
Caption: Potential off-target effect of CFI-400945 on the Tie2/TEK signaling pathway.
References
Technical Support Center: Interpreting Polyploidy Observed After CFI-400945 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who observe polyploidy in their experiments after treatment with CFI-400945.
Frequently Asked Questions (FAQs)
Q1: What is CFI-400945 and what is its primary mechanism of action?
CFI-400945 is a potent and selective inhibitor of Polo-like kinase 4 (PLK4).[1][2] PLK4 is a serine/threonine kinase that plays a crucial role in centriole duplication during the cell cycle.[1][3] By inhibiting PLK4, CFI-400945 disrupts the normal process of centriole formation, leading to mitotic defects.[1][3]
Q2: Why do I observe polyploid cells after treating them with CFI-400945?
The observation of polyploidy is a known consequence of PLK4 inhibition by CFI-400945.[1][3][4] Here's a breakdown of the underlying mechanisms:
-
Disrupted Centriole Duplication: At certain concentrations, CFI-400945's inhibition of PLK4 leads to the formation of an abnormal number of centrosomes, often resulting in supernumerary (more than two) centrosomes.[1][3]
-
Mitotic Defects: During mitosis, these extra centrosomes can lead to the formation of multipolar spindles, causing improper chromosome segregation.[3]
-
Cytokinesis Failure: The mitotic defects can ultimately result in a failure of cytokinesis, the final step of cell division where the cytoplasm divides to form two daughter cells. When cytokinesis fails, the cell, having already replicated its DNA, ends up with a doubled set of chromosomes, leading to a polyploid state (e.g., 4N, 8N, etc.).
-
Off-Target Effects: CFI-400945 also shows some activity against Aurora B kinase (AURKB), a key regulator of cytokinesis.[2] Inhibition of AURKB can directly contribute to cytokinesis failure and the formation of polyploid cells.[2]
Q3: Is the induction of polyploidy by CFI-400945 a desired anti-cancer effect?
Yes, the induction of polyploidy by CFI-400945 is considered a key part of its anti-neoplastic activity.[1][4] The resulting polyploid cells often undergo mitotic catastrophe and subsequently, apoptosis (programmed cell death), leading to the elimination of cancer cells.[1][3] Studies have shown that CFI-400945 induces polyploidy and apoptosis in various cancer cell lines, including lung cancer, rhabdoid tumors, and medulloblastoma.[1][4]
Q4: Does the concentration of CFI-400945 affect the degree of polyploidy?
Yes, the concentration of CFI-400945 can have differential effects. Lower concentrations may lead to centriole overduplication and supernumerary centrosomes, while higher concentrations can completely block centriole duplication.[3] The extent of polyploidy may vary depending on the cell line and the specific concentration of CFI-400945 used. It is recommended to perform a dose-response experiment to determine the optimal concentration for inducing polyploidy in your specific cell model.
Q5: I am not observing polyploidy after CFI-400945 treatment. What could be the issue?
Please refer to the Troubleshooting Guide below for potential reasons and solutions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No significant increase in polyploidy observed. | Suboptimal drug concentration. | Perform a dose-response curve to identify the optimal concentration of CFI-400945 for your cell line. Different cell lines can have varying sensitivities. |
| Insufficient treatment duration. | Increase the incubation time with CFI-400945. Polyploidy develops over time as cells attempt to divide. A time-course experiment (e.g., 24, 48, 72 hours) is recommended. | |
| Cell line resistance. | Some cancer cell lines may be inherently resistant to PLK4 inhibition. Consider testing other cancer cell lines known to be sensitive to CFI-400945. | |
| Incorrect assay for polyploidy. | Ensure you are using a reliable method to measure polyploidy. Flow cytometry with propidium iodide (PI) staining is the standard method. | |
| High levels of cell death, but low polyploidy. | CFI-400945 concentration is too high. | High concentrations might be inducing rapid apoptosis before cells can enter mitosis and become polyploid. Try a lower concentration range. |
| Cell line is highly sensitive. | Some cell lines may rapidly undergo apoptosis in response to mitotic stress. Consider using a lower dose or a shorter treatment time to capture the polyploid population before it is eliminated. | |
| Variability in polyploidy levels between experiments. | Inconsistent cell culture conditions. | Maintain consistent cell density, passage number, and media conditions. |
| Inaccurate drug dilution. | Prepare fresh dilutions of CFI-400945 for each experiment from a validated stock solution. |
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is for the quantitative analysis of DNA content to determine the percentage of polyploid cells.
Materials:
-
Cells of interest
-
CFI-400945
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will not exceed 80% confluency by the end of the experiment.
-
Treatment: The following day, treat the cells with the desired concentrations of CFI-400945 or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
Aspirate the media and wash the cells once with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours (can be stored for up to several weeks).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the DNA content histogram.
-
Gate on the single-cell population to exclude doublets.
-
Quantify the percentage of cells in G1 (2N), S, G2/M (4N), and >4N (polyploid) phases of the cell cycle.
-
Data Presentation
Table 1: Example of Dose-Dependent Effect of CFI-400945 on Polyploidy in Lung Cancer Cells
| CFI-400945 Concentration (nM) | % Cells in G1 (2N) | % Cells in S Phase | % Cells in G2/M (4N) | % Polyploid Cells (>4N) |
| 0 (Vehicle) | 55.2 | 15.3 | 28.1 | 1.4 |
| 10 | 48.9 | 18.1 | 30.5 | 2.5 |
| 25 | 35.7 | 20.5 | 35.8 | 8.0 |
| 50 | 22.1 | 18.9 | 39.5 | 19.5 |
| 100 | 15.8 | 12.3 | 38.2 | 33.7 |
Note: The data presented are hypothetical and for illustrative purposes. Actual results will vary depending on the cell line and experimental conditions.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of CFI-400945-induced polyploidy.
Experimental Workflow
Caption: Workflow for analyzing polyploidy after CFI-400945 treatment.
References
- 1. Polo-like kinase 4 inhibition produces polyploidy and apoptotic death of lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. pnas.org [pnas.org]
- 4. Inhibition of polo-like kinase 4 (PLK4): a new therapeutic option for rhabdoid tumors and pediatric medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to CFI-400945 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PLK4 inhibitor, CFI-400945. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of CFI-400945?
CFI-400945 is a potent and selective inhibitor of Polo-like kinase 4 (PLK4), a serine/threonine kinase that plays a master regulatory role in centriole duplication during the cell cycle.[1][2] By inhibiting PLK4, CFI-400945 disrupts normal centriole duplication, leading to mitotic defects, genomic instability, and ultimately cell death in cancer cells.[1]
Q2: Does CFI-400945 have off-target effects?
Yes, CFI-400945 has been shown to inhibit other kinases, most notably Aurora B kinase, although with lower potency compared to PLK4.[1][2][3] Inhibition of Aurora B can lead to cytokinesis failure and polyploidy, which can complicate the interpretation of experimental results.[4] It is crucial to consider these off-target effects when analyzing phenotypes induced by CFI-400945.
Q3: What is the "bimodal effect" of CFI-400945?
The concentration of CFI-400945 can have opposing effects on centriole numbers.
-
Low concentrations may lead to partial PLK4 inhibition, which can paradoxically result in centriole amplification. This is thought to occur because incomplete inhibition prevents the auto-phosphorylation of PLK4 that targets it for degradation, leading to its stabilization and increased activity.[2][3][4]
-
High concentrations of CFI-400945 lead to complete inhibition of PLK4, resulting in a failure of centriole duplication and a decrease in centrosome number.[2][4]
This dose-dependent bimodal effect is a critical consideration for experimental design and data interpretation.
Troubleshooting Guides
Problem 1: High variability in cell viability assays (e.g., IC50 determination).
-
Possible Cause 1: Inconsistent cell seeding density.
-
Solution: Ensure a consistent number of cells are seeded across all wells. Cell density can influence drug response. A detailed protocol for a cell viability assay is provided below.
-
-
Possible Cause 2: Fluctuation in drug concentration due to improper dilution.
-
Solution: Prepare fresh serial dilutions of CFI-400945 for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Possible Cause 3: Bimodal effect of CFI-400945 leading to unexpected dose-response curves.
-
Solution: Widen the range of concentrations tested to capture the full dose-response curve, including both low and high concentrations, to account for the bimodal effect on centriole duplication.
-
Problem 2: Unexpected morphological changes, such as enlarged and multinucleated cells.
-
Possible Cause 1: Off-target inhibition of Aurora B kinase.
-
Solution: This phenotype is consistent with cytokinesis failure due to Aurora B inhibition.[4] To confirm, you can compare the effects of CFI-400945 with a more selective Aurora B inhibitor. Western blotting for downstream targets of Aurora B can also provide evidence.
-
-
Possible Cause 2: Induction of polyploidy.
-
Solution: Perform cell cycle analysis using flow cytometry with propidium iodide staining to quantify the percentage of polyploid cells (with >4N DNA content). A detailed protocol is provided below.
-
Problem 3: Development of resistance to CFI-400945 in long-term cultures.
-
Possible Cause 1: Upregulation of drug efflux pumps.
-
Solution: While not specifically reported for CFI-400945, this is a common mechanism of drug resistance. Analyze the expression of ABC transporters (e.g., MDR1, ABCB1) by qPCR or Western blot in your resistant cell line compared to the parental line.
-
-
Possible Cause 2: Alterations in downstream signaling pathways.
-
Solution: Investigate pathways that may compensate for PLK4 inhibition. For instance, loss of the tumor suppressor PTEN has been associated with increased sensitivity to CFI-400945, suggesting that alterations in the PI3K/AKT pathway could contribute to resistance.[5]
-
-
Possible Cause 3: Amplification of TRIM37.
-
Solution: Tumors with amplification of the E3-ubiquitin ligase TRIM37 have shown increased sensitivity to PLK4 inhibition. Conversely, alterations in this pathway could be explored as a resistance mechanism.
-
Quantitative Data Summary
Table 1: In Vitro IC50 Values of CFI-400945 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MDA-MB-468 | Triple-Negative Breast Cancer | ~10 | [6] |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~4 | [6] |
| H460 | Non-Small Cell Lung Cancer | ~23 | [7] |
| A549 | Non-Small Cell Lung Cancer | ~23 | [7] |
| LY1 | Diffuse Large B-cell Lymphoma | <20 | [8] |
| LY8 | Diffuse Large B-cell Lymphoma | <20 | [8] |
| LY3 | Diffuse Large B-cell Lymphoma | <20 | [8] |
Table 2: Hypothetical Example of Acquired Resistance to CFI-400945
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Change |
| MDA-MB-468 | 10 | 150 | 15 |
| H460 | 23 | 345 | 15 |
Experimental Protocols
Protocol 1: Generation of CFI-400945 Resistant Cancer Cell Lines
This protocol describes a general method for generating drug-resistant cell lines by continuous exposure to escalating doses of CFI-400945.
-
Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of CFI-400945 in the parental cancer cell line.
-
Initial Treatment: Culture the parental cells in media containing CFI-400945 at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).[9]
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate (typically after 2-3 passages), increase the concentration of CFI-400945 by approximately 1.5 to 2-fold.
-
Repeat Escalation: Continue this stepwise dose escalation. If significant cell death occurs, maintain the cells at the current concentration for additional passages before increasing it again.
-
Establishment of Resistant Line: A resistant cell line is generally considered established when it can proliferate in a concentration of CFI-400945 that is 10-20 times the initial IC50 of the parental line.
-
Characterization: Characterize the resistant cell line by determining its new IC50 and comparing it to the parental line. Analyze potential molecular mechanisms of resistance (e.g., protein expression changes).
-
Cryopreservation: It is crucial to freeze down vials of the resistant cells at various stages of the selection process.
Protocol 2: Immunofluorescence Staining for Centrosomes
This protocol allows for the visualization and quantification of centrosomes.
-
Cell Seeding: Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentrations of CFI-400945 for the specified duration.
-
Fixation: Gently wash the cells with PBS and then fix with ice-cold methanol for 10 minutes at -20°C.
-
Permeabilization and Blocking: Wash the cells three times with PBS and then permeabilize and block non-specific binding by incubating in a blocking buffer (e.g., 5% BSA in PBS with 0.1% Triton X-100) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against a centrosomal marker (e.g., gamma-tubulin or pericentrin) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with a fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash the cells three times with PBS. Counterstain the nuclei with DAPI for 5 minutes. Wash again with PBS and then mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the DNA content of cells to determine their cell cycle distribution.
-
Cell Culture and Treatment: Culture and treat cells with CFI-400945 as required for the experiment.
-
Harvesting: Harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).
-
Fixation: Wash the cells with cold PBS and then fix them by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in G1, S, and G2/M phases, as well as any polyploid populations.
Visualizations
Figure 1. Simplified signaling pathway of CFI-400945 action.
Figure 2. Workflow for generating CFI-400945 resistant cell lines.
References
- 1. A Phase I dose escalation and expansion clinical trial of the novel first-in-class Polo-like Kinase 4 (PLK4) inhibitor, CFI-400945 in patients with advanced solid tumors – CIRM [cirm.ca.gov]
- 2. Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. pnas.org [pnas.org]
- 5. Activity of the novel polo-like kinase 4 inhibitor CFI-400945 in pancreatic cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cell Culture Academy [procellsystem.com]
How to mitigate the effects of CFI-400945 on Aurora B kinase
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for working with CFI-400945, a potent inhibitor of Polo-like kinase 4 (PLK4) that also exhibits off-target activity against Aurora B kinase.
Frequently Asked Questions (FAQs)
Q1: What is CFI-400945 and what are its primary molecular targets?
CFI-400945 is a potent, orally active, and selective ATP-competitive inhibitor of Polo-like kinase 4 (PLK4).[1][2] PLK4 is a crucial regulator of centriole duplication during the cell cycle.[3][4][5] While highly selective for PLK4 over other PLK family members, CFI-400945 is a multi-kinase inhibitor and demonstrates significant inhibitory activity against Aurora B kinase, a key component of the chromosomal passenger complex essential for proper mitosis.[2][6][7][8] The inhibition of Aurora B is believed to contribute to some of the observed cellular phenotypes, such as cytokinesis failure.[1][7]
Table 1: Kinase Inhibitory Profile of CFI-400945
| Target Kinase | IC50 / Kᵢ (nM) | Cellular EC50 (nM) | Reference |
| PLK4 | 2.8 (IC50), 0.26 (Kᵢ) | 12.3 | [1][2][5] |
| Aurora B | 98 (IC50) | 102 | [2][5][9] |
| Aurora A | 140 (IC50) | 510 | [5][9] |
| TrkA | 6 (IC50) | 84 | [5][9] |
| TrkB | 9 (IC50) | 88 | [5][9] |
| Tie2/TEK | 22 (IC50) | 117 | [5][9] |
| PLK1, PLK2, PLK3 | >50,000 | N/A | [1][10] |
Q2: What are the expected cellular phenotypes following treatment with CFI-400945?
The primary effects of CFI-400945 are linked to the inhibition of PLK4, which leads to defects in centriole duplication.[1][11] This results in a cascade of mitotic errors, including:
-
Supernumerary Centrosomes: At lower concentrations, partial inhibition of PLK4 can lead to an increase in centriole number.[3][7][12]
-
Failed Centriole Duplication: At higher concentrations, complete inhibition of PLK4 blocks centriole duplication.[3][7]
-
Mitotic Arrest: Cells often arrest in the G2/M phase of the cell cycle.[12]
-
Multipolar Spindles: Aberrant centrosome numbers lead to the formation of multipolar spindles during mitosis.[3]
-
Polyploidy and Aneuploidy: Failure to properly segregate chromosomes and complete cytokinesis results in cells with more than 4N DNA content (polyploidy).[3][12]
-
Apoptosis: The accumulation of mitotic errors and DNA damage can trigger programmed cell death, or apoptosis.[3][12]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Polo-like kinase 4 inhibitor CFI-400945 suppresses liver cancer through cell cycle perturbation and eliciting antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.glpbio.cn [file.glpbio.cn]
- 6. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probe CFI-400945 | Chemical Probes Portal [chemicalprobes.org]
- 9. file.glpbio.cn [file.glpbio.cn]
- 10. Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activity of the novel polo-like kinase 4 inhibitor CFI-400945 in pancreatic cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Adjusting experimental design for the bimodal activity of CFI-400945
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the Polo-like kinase 4 (PLK4) inhibitor, CFI-400945. The unique bimodal activity of this compound can present challenges in experimental design and data interpretation. This guide offers practical advice and detailed protocols to help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of CFI-400945?
A1: CFI-400945 is a potent and selective, orally active inhibitor of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication.[1][2][3] By inhibiting PLK4, CFI-400945 disrupts the normal process of centriole formation, leading to mitotic defects and ultimately, cell death in cancer cells.[4][5] It is an ATP-competitive inhibitor with a Ki value of 0.26 nM and an IC50 of 2.8 nM for PLK4.[2][6]
Q2: What is the "bimodal activity" of CFI-400945 and why is it important?
A2: The bimodal activity of CFI-400945 refers to its dose-dependent opposing effects on centriole number.[7][8]
-
At low concentrations , CFI-400945 leads to a paradoxical increase in centriole numbers (centrosome amplification).[7][8] This is thought to occur because partial inhibition of PLK4 prevents its auto-degradation, leading to an accumulation of active kinase and subsequent centriole overduplication.[7]
-
At high concentrations , CFI-400945 completely inhibits PLK4 activity, leading to a decrease in centriole numbers and a failure of centriole duplication.[7][8]
Understanding this bimodal activity is critical for designing experiments and interpreting results, as different dose ranges will produce opposite cellular phenotypes.
Q3: What are the known off-target effects of CFI-400945?
A3: While highly selective for PLK4, CFI-400945 has been shown to inhibit other kinases at higher concentrations, most notably Aurora B kinase (IC50 of 98 nM).[6] Inhibition of Aurora B can lead to cytokinesis failure and the formation of polyploid cells, a phenotype that can confound the interpretation of results related solely to PLK4 inhibition.[9]
Q4: How does CFI-400945 affect the cell cycle?
A4: Inhibition of PLK4 by CFI-400945 can induce a G1 cell cycle arrest.[10] This is mediated through the activation of the p38/p53/p21 signaling pathway.[10] Downregulation of cyclin D1 has also been observed.[10]
Q5: What are the reported in vivo effects and toxicities of CFI-400945?
A5: In preclinical xenograft models, CFI-400945 has demonstrated robust anti-tumor activity in various cancers, including breast, ovarian, pancreatic, and lung cancer.[1][3][8][11] In clinical trials, the most common dose-limiting toxicities have been enteritis/colitis and neutropenia.[12][13]
Troubleshooting Guide
Issue 1: Unexpected Dose-Response Curve (Non-Sigmoidal or Biphasic)
-
Possible Cause: The bimodal activity of CFI-400945 can result in a complex dose-response curve where cell viability may increase at low concentrations before decreasing at higher concentrations.
-
Troubleshooting Steps:
-
Expand Dose Range: Test a wider range of concentrations, including very low (pM to low nM) and high (µM) ranges, to fully characterize the dose-response relationship.
-
Correlate with Phenotype: Perform immunofluorescence staining for centriole markers (e.g., γ-tubulin, centrin) at key concentrations across your dose-response curve to correlate cell viability with centriole number (amplification vs. loss).
-
Consider Off-Target Effects: At higher concentrations, consider that the observed cytotoxicity may be a combination of PLK4 and Aurora B inhibition.
-
Issue 2: Discrepancy Between Genetic (siRNA/shRNA) and Pharmacological (CFI-400945) Inhibition of PLK4
-
Possible Cause: Depletion of PLK4 protein via RNAi may produce a different phenotype than kinase inhibition with CFI-400945.[7] For example, some cell lines that are sensitive to PLK4 depletion are resistant to CFI-400945.[7] This could be due to the bimodal activity or off-target effects of the compound.
-
Troubleshooting Steps:
-
Titrate CFI-400945 Carefully: Ensure you are using a concentration of CFI-400945 that phenocopies the desired effect of PLK4 inhibition (i.e., centriole loss) and not the paradoxical amplification seen at low doses.
-
Use a Second PLK4 Inhibitor: As a control, consider using another PLK4 inhibitor with a different chemical scaffold, such as centrinone, to confirm that the observed phenotype is due to PLK4 inhibition.[6]
-
Assess PLK4 Protein Levels: When using CFI-400945, check PLK4 protein levels by Western blot. Inhibition of PLK4 can prevent its autophosphorylation and degradation, leading to an increase in total PLK4 protein, which is not observed with RNAi.[7]
-
Issue 3: High Degree of Polyploidy and Multinucleation Observed
-
Possible Cause: This phenotype is often associated with cytokinesis failure, which can be a result of off-target inhibition of Aurora B kinase by CFI-400945, especially at higher concentrations.[9]
-
Troubleshooting Steps:
-
Lower CFI-400945 Concentration: Determine the lowest effective concentration that inhibits PLK4 without significantly impacting Aurora B.
-
Use a Specific Aurora B Inhibitor as a Control: Treat cells with a selective Aurora B inhibitor (e.g., ZM447439) to directly compare the resulting phenotype with that of high-dose CFI-400945.
-
Time-Lapse Microscopy: Perform live-cell imaging to observe mitotic progression and pinpoint the specific defect (e.g., failure of cytokinesis).
-
Data Presentation
Table 1: In Vitro Potency of CFI-400945
| Parameter | Value | Reference |
| PLK4 Ki | 0.26 nM | [2][6] |
| PLK4 IC50 | 2.8 nM | [2][6] |
| Aurora B IC50 | 98 nM | [6] |
| PLK1, 2, 3 IC50 | >50 µM | [2] |
| HCT116 GI50 (5 days) | 0.004 µM | [2] |
Table 2: Clinically Investigated Dosing of CFI-400945
| Study Phase | Tumor Type | Dose Range | Recommended Phase 2 Dose (RP2D) | Reference |
| Phase 1 | Advanced Solid Tumors | 3 - 96 mg/day | 64 mg/day | [13] |
| Phase 1 | AML/MDS | 64 - 128 mg/day | Not specified | [12] |
| Phase 2 | AML/MDS/CMML | Dose escalation ongoing | 96 mg (newer crystal form) | [14] |
| Phase 2 | Advanced Breast Cancer | Dose de-escalation | 32 mg/day | [15] |
Experimental Protocols
Protocol 1: Cell Viability Assay to Determine Bimodal Dose-Response
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 2,000-5,000 cells/well). Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of CFI-400945 in DMSO. Create a serial dilution series in culture medium to achieve final concentrations ranging from 1 pM to 10 µM. Include a DMSO-only vehicle control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of CFI-400945.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
Viability Assessment: Use a suitable cell viability reagent (e.g., CellTiter-Glo®, resazurin, or SRB assay) according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control. Plot the percentage of cell viability against the log of the CFI-400945 concentration. Analyze the curve for any bimodal or non-sigmoidal trends.
Protocol 2: Immunofluorescence for Centriole Quantification
-
Cell Culture and Treatment: Seed cells on glass coverslips in a 24-well plate. Treat with low and high concentrations of CFI-400945 (e.g., 10 nM and 500 nM) and a vehicle control for 24-48 hours.
-
Fixation: Wash cells with PBS and fix with ice-cold methanol for 10 minutes at -20°C.
-
Permeabilization and Blocking: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes. Block with 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with a primary antibody against a centriole marker (e.g., rabbit anti-γ-tubulin or mouse anti-centrin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with an appropriate fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit) for 1 hour at room temperature in the dark.
-
DNA Staining and Mounting: Counterstain with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. Count the number of centrioles (visualized as distinct dots) per cell in at least 50-100 cells per condition.
Protocol 3: Western Blot for PLK4 and Downstream Signaling
-
Cell Lysis: Treat cells with CFI-400945 for the desired time. Wash with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against PLK4, phospho-p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Visualizations
Caption: Bimodal effect of CFI-400945 on centriole number.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer Effects and Mechanisms of CFI-400945 and Radiation in Breast Cancer - ProQuest [proquest.com]
- 6. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pnas.org [pnas.org]
- 10. Down‐regulation of Polo‐like kinase 4 (PLK4) induces G1 arrest via activation of the p38/p53/p21 signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. Preclinical characterization and clinical trial of CFI-400945, a polo-like kinase 4 inhibitor, in patients with relapsed/refractory acute myeloid leukemia and higher-risk myelodysplastic neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. aacrjournals.org [aacrjournals.org]
Validation & Comparative
Comparing the efficacy of CFI-400945 and centrinone in vitro
An In-Vitro Efficacy Comparison: CFI-400945 vs. Centrinone
Polo-like kinase 4 (PLK4) has emerged as a critical regulator of centriole duplication, a fundamental process for maintaining genomic stability. Its overexpression is linked to centrosome amplification and is a common feature in many cancers, making PLK4 an attractive target for anticancer therapies. Among the small molecule inhibitors developed to target this kinase, CFI-400945 and centrinone are two of the most extensively studied. This guide provides an objective, data-driven comparison of their in-vitro efficacy, selectivity, and cellular effects to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action
Both CFI-400945 and centrinone are ATP-competitive inhibitors of PLK4.[1][2] They function by binding to the ATP-binding pocket of the PLK4 kinase domain, thereby preventing the phosphorylation of its downstream substrates, which is essential for initiating centriole formation.[1][3]
Quantitative Performance Data
The in-vitro potency and selectivity of CFI-400945 and centrinone have been characterized through various biochemical and cellular assays. The following table summarizes key quantitative metrics for each inhibitor.
| Parameter | CFI-400945 | Centrinone | Key Insights |
| Target | Polo-like Kinase 4 (PLK4) | Polo-like Kinase 4 (PLK4) | Both are potent inhibitors of PLK4. |
| PLK4 Ki | 0.26 nM[1][4][5] | 0.16 nM[2][6][7] | Both compounds exhibit sub-nanomolar binding affinity for PLK4. |
| PLK4 IC50 (in vitro kinase assay) | 2.8 nM[1][2][4][8] | 2.71 nM[9] | Their half-maximal inhibitory concentrations are nearly identical in biochemical assays. |
| Primary Off-Target | Aurora Kinase B (AURKB) | Negligible | CFI-400945 has significant activity against AURKB, a key difference from centrinone. |
| AURKB IC50 / EC50 | 98 - 102 nM[1][2][8] | >1000-fold less potent than on PLK4[2][10] | Centrinone is highly selective for PLK4 over Aurora kinases.[2][10] |
| Other Notable Off-Targets | TRKA, TRKB, Tie2/TEK[1][4][5] | Highly selective across panels of hundreds of kinases.[10] | CFI-400945 displays a broader kinase inhibition profile.[5][11] |
| Primary Cellular Phenotype | Centriole dysregulation, mitotic defects, polyploidy, cell death.[2][4][12] | Centriole and centrosome depletion, G1 cell cycle arrest (p53-dependent).[6][10][13] | The distinct phenotypes are a direct result of their differing selectivity profiles. |
Signaling Pathway and Experimental Visualizations
To better understand the context of PLK4 inhibition and the experimental approaches used for evaluation, the following diagrams are provided.
References
- 1. apexbt.com [apexbt.com]
- 2. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of the Polo-like kinase 4 (PLK4) inhibitor centrinone to investigate intracellular signalling networks using SILAC-based phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Probe CFI-400945 | Chemical Probes Portal [chemicalprobes.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Reversible centriole depletion with an inhibitor of Polo-like kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing's sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scholars.northwestern.edu [scholars.northwestern.edu]
Validating the Specificity of CFI-400945 for PLK4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Polo-like kinase 4 (PLK4) inhibitor, CFI-400945, with other alternatives, focusing on its specificity and supported by experimental data. The information is intended to assist researchers in making informed decisions for their studies.
Introduction to CFI-400945 and PLK4
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication, a process essential for the formation of the mitotic spindle and the maintenance of genomic stability. Dysregulation of PLK4 has been implicated in tumorigenesis, making it an attractive target for cancer therapy. CFI-400945 is an orally bioavailable, ATP-competitive small molecule inhibitor of PLK4.[1] This guide delves into the experimental validation of its specificity for PLK4 over other kinases.
Kinase Selectivity Profile of CFI-400945
The specificity of a kinase inhibitor is paramount to its utility as a research tool and its potential as a therapeutic agent. Off-target effects can lead to misinterpretation of experimental results and unwanted side effects. The selectivity of CFI-400945 has been evaluated through in vitro kinase assays, which measure the concentration of the inhibitor required to inhibit the activity of a panel of kinases by 50% (IC50).
Table 1: In Vitro Kinase Inhibition Profile of CFI-400945
| Kinase Target | IC50 (nM) | Ki (nM) | Fold Selectivity vs. PLK4 (based on IC50) |
| PLK4 | 2.8 | 0.26 | 1 |
| Aurora B | 98 - 102 | - | ~35-36 |
| Aurora A | 510 | - | ~182 |
| TRKA | 84 | - | ~30 |
| TRKB | 88 | - | ~31 |
| Tie2/TEK | 117 | - | ~42 |
| ABL | < 100 | - | - |
| BMX | < 100 | - | - |
| FGFR1 | < 100 | - | - |
| FGFR2 | < 100 | - | - |
| ROS | < 100 | - | - |
| PLK1 | > 50,000 | - | > 17,857 |
| PLK2 | > 50,000 | - | > 17,857 |
| PLK3 | > 50,000 | - | > 17,857 |
Data compiled from multiple sources.[1][2][3][4][5]
As the data indicates, CFI-400945 is a potent inhibitor of PLK4 with a high degree of selectivity against other members of the Polo-like kinase family (PLK1, PLK2, and PLK3). However, it does exhibit activity against other kinases, most notably Aurora B, albeit at concentrations approximately 35-fold higher than that required for PLK4 inhibition.[2] This off-target activity is an important consideration in experimental design and data interpretation.
Comparison with Alternative PLK4 Inhibitors
To provide a clearer picture of CFI-400945's specificity, it is useful to compare it with other known PLK4 inhibitors, such as Centrinone and Centrinone-B.
Table 2: Comparison of PLK4 Inhibitors
| Inhibitor | PLK4 IC50 (nM) | PLK4 Ki (nM) | Key Off-Targets (IC50 nM) | Fold Selectivity (PLK4 vs. Aurora B) |
| CFI-400945 | 2.8 - 4.85 | 0.26 | Aurora B (98 - 102) | ~35-36 |
| Centrinone | 2.71 | 0.16 | >1000-fold selective | >1000 |
| Centrinone-B | - | 0.6 | >1000-fold selective | >1000 |
Data compiled from multiple sources.[2][6]
Centrinone and Centrinone-B demonstrate significantly higher selectivity for PLK4 over Aurora kinases compared to CFI-400945.[2] This makes them valuable tool compounds for studies where highly specific inhibition of PLK4 is critical to avoid confounding effects from Aurora kinase inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the specificity of CFI-400945.
In Vitro Radiometric Kinase Assay
This assay directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.
Objective: To determine the IC50 value of an inhibitor against a specific kinase.
Materials:
-
Recombinant human PLK4 enzyme
-
Peptide substrate (e.g., a generic kinase substrate or a PLK4-specific peptide)
-
[γ-³³P]ATP or [γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
CFI-400945 and other test compounds
-
Phosphocellulose paper (e.g., P81)
-
Phosphorimager
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.
-
Add the inhibitor at various concentrations. A DMSO control (no inhibitor) is also included.
-
Initiate the kinase reaction by adding the radiolabeled ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.
-
Stop the reaction (e.g., by adding a stop solution or spotting onto the phosphocellulose paper).
-
Spot the reaction mixture onto the phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the free radiolabeled ATP will be washed away.
-
Wash the paper to remove unbound radioactivity.
-
Quantify the amount of radioactivity incorporated into the substrate using a phosphorimager.
-
Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.[2][6][7]
Cellular Assay: Immunofluorescence for Centriole Number
This assay assesses the on-target effect of PLK4 inhibition in a cellular context by visualizing and quantifying centrioles.
Objective: To determine the effect of CFI-400945 on centriole duplication in cells.
Materials:
-
Cell line (e.g., U2OS, HeLa)
-
CFI-400945
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against a centriolar marker (e.g., anti-Centrin, anti-CEP135)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and allow them to adhere.
-
Treat the cells with various concentrations of CFI-400945 for a defined period (e.g., 24-48 hours).
-
Fix the cells with the chosen fixative.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding sites.
-
Incubate with the primary antibody against the centriolar marker.
-
Wash to remove unbound primary antibody.
-
Incubate with the fluorescently labeled secondary antibody.
-
Wash to remove unbound secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize and count the number of centrioles per cell using a fluorescence microscope.
Visualizing PLK4 Signaling and Experimental Logic
PLK4 Signaling Pathway in Centriole Duplication
PLK4 is the master regulator of centriole duplication. Its activity is tightly controlled to ensure that each cell has the correct number of centrioles. The simplified pathway below illustrates the central role of PLK4.
Caption: Simplified PLK4 signaling pathway in centriole duplication and the point of inhibition by CFI-400945.
Experimental Workflow for Validating Kinase Inhibitor Specificity
The process of validating the specificity of a kinase inhibitor involves a multi-step approach, starting from in vitro assays and progressing to cellular and in vivo models.
Caption: A logical workflow for the validation of a kinase inhibitor's specificity.
Conclusion
CFI-400945 is a potent inhibitor of PLK4, demonstrating high selectivity against other members of the PLK family. While it exhibits some off-target activity, notably against Aurora B, the selectivity margin is significant. For studies requiring exquisite specificity for PLK4, highly selective inhibitors like Centrinone may be more suitable. The choice of inhibitor should be guided by the specific experimental context and a thorough understanding of its kinase selectivity profile. The provided experimental protocols and workflows offer a framework for researchers to validate the specificity of CFI-400945 and other kinase inhibitors in their own experimental systems.
References
Comparative Analysis of CFI-400945 and Other Commercially Available PLK4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Polo-like kinase 4 (PLK4) inhibitor CFI-400945 with other commercially available alternatives. The information presented is supported by experimental data to aid in the selection of appropriate research tools and potential therapeutic agents.
Polo-like kinase 4 is a serine/threonine kinase that plays a master regulatory role in centriole duplication.[1][2][3] Its overexpression is associated with centrosome amplification, genomic instability, and tumorigenesis, making it a compelling target for cancer therapy.[2][4][5] CFI-400945 is a first-in-class, orally bioavailable, and potent PLK4 inhibitor that has entered clinical trials.[5][6][7] This guide compares its performance against other notable PLK4 inhibitors.
Biochemical Activity and Selectivity
The biochemical potency and selectivity of PLK4 inhibitors are critical parameters for their utility in research and medicine. The following table summarizes the in vitro kinase inhibitory activities of CFI-400945 and other commercially available PLK4 inhibitors.
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Selectivity Notes |
| CFI-400945 | PLK4 | 2.8 [6][8] | 0.26 [8] | Highly selective for PLK4 over PLK1, PLK2, and PLK3 (IC50 > 50 µM).[8] Also inhibits Aurora B (IC50 = 98 nM), TRKA (IC50 = 6 nM), TRKB (IC50 = 9 nM), and Tie2/TEK (IC50 = 22 nM) at higher concentrations.[8][9] |
| Centrinone | PLK4 | - | 0.16[6][10] | Highly selective for PLK4; over 1000-fold more selective than for Aurora A (Ki = 171 nM) and Aurora B (Ki = 436.76 nM).[10] |
| Centrinone-B | PLK4 | - | 0.59[11] | Highly selective for PLK4; over 1500-fold more selective than for Aurora A (Ki = 1239 nM) and Aurora B (Ki = 5597.14 nM).[11] |
| R1530 | PLK4 | - | - | Multi-kinase inhibitor targeting all five PLK family members.[4] Also inhibits VEGFR2 (IC50 = 10 nM) and FGFR1 (IC50 = 28 nM).[12] |
| CFI-400437 | PLK4 | 1.55[4] | - | Potent PLK4 inhibitor that also inhibits Aurora B and Aurora C at concentrations <15 nM.[4] |
| Axitinib | PLK4 | 4.2[4] | - | Primarily a VEGFR1-3 inhibitor with off-target activity against PLK4.[4] |
| KW-2449 | PLK4 | 52.6[4] | - | Primarily an Aurora kinase inhibitor; more potent against all three Aurora kinases than PLK4.[4] |
| Alisertib | PLK4 | 62.7[4] | - | Primarily an Aurora A kinase inhibitor.[4] |
Cellular and In Vivo Activity
The cellular consequences of PLK4 inhibition are central to the therapeutic potential of these compounds. The following table summarizes the reported cellular and in vivo effects of CFI-400945 and other PLK4 inhibitors.
| Inhibitor | Cellular Effects | In Vivo Activity |
| CFI-400945 | Induces dysregulated centriole duplication, mitotic defects, polyploidy, and apoptosis.[8][13][14] Exhibits a bimodal effect on centriole number: increased numbers at low concentrations and suppression of duplication at higher concentrations.[6][13] | Orally bioavailable and demonstrates dose-dependent antitumor activity in xenograft models of breast, colon, and lung cancer.[8][13] Well-tolerated in preclinical models.[8] |
| Centrinone / Centrinone-B | Cause reversible centriole depletion, leading to a p53-dependent G1 cell cycle arrest.[4] | Not reported to have significant in vivo exposure.[15] |
| R1530 | Induces polyploidy and apoptosis.[4] | Orally bioavailable.[12] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and evaluation process for these inhibitors, the following diagrams are provided.
Caption: PLK4 Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for Evaluating PLK4 Inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the characterization of PLK4 inhibitors.
In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This assay measures the binding and displacement of a fluorescently labeled, ATP-competitive kinase inhibitor (tracer) to the PLK4 kinase.
-
Reagents: LanthaScreen® Eu-anti-tag antibody, Alexa Fluor® 647-labeled tracer, purified PLK4 kinase, and the test inhibitor.
-
Procedure: a. A dilution series of the test inhibitor is prepared. b. The kinase, antibody, and inhibitor are combined and incubated. c. The fluorescent tracer is added to the mixture. d. Following another incubation period, the Fluorescence Resonance Energy Transfer (FRET) signal is measured.
-
Data Analysis: A decrease in the FRET signal indicates displacement of the tracer by the inhibitor. IC50 values are calculated from the dose-response curve.[16]
Cell Viability Assay (Sulforhodamine B - SRB Assay)
This assay is used to determine the effect of the inhibitor on cell proliferation and viability.
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates and allowed to adhere overnight.[8]
-
Inhibitor Treatment: A dilution series of the PLK4 inhibitor is added to the wells, and the plates are incubated for a defined period (e.g., 5 days).[8]
-
Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA).[8]
-
Staining: The fixed cells are stained with SRB dye, which binds to total cellular protein.
-
Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is read on a plate reader to determine the relative cell viability.[8]
Analysis of Cellular Phenotypes
Centriole Number Assessment (Immunofluorescence)
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with the PLK4 inhibitor for the desired time.
-
Fixation and Permeabilization: Cells are fixed (e.g., with methanol) and permeabilized (e.g., with Triton X-100).
-
Immunostaining: Cells are incubated with a primary antibody against a centriolar marker (e.g., gamma-tubulin), followed by a fluorescently labeled secondary antibody.[17]
-
Imaging: The coverslips are mounted, and the cells are imaged using a fluorescence microscope to visualize and count the centrioles.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Harvest and Fixation: Cells are treated with the inhibitor, harvested, and fixed in ethanol.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with propidium iodide (PI), which intercalates with DNA.[13]
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.
-
Data Analysis: The distribution of cells in different phases of the cell cycle (G1, S, G2/M) and the presence of a sub-G1 peak (indicative of apoptosis) or cells with >4N DNA content (polyploidy) are quantified.[13]
Conclusion
CFI-400945 is a potent and selective PLK4 inhibitor with demonstrated preclinical antitumor activity.[8][13][18] Its oral bioavailability and progression into clinical trials make it a significant compound in the field of PLK4-targeted cancer therapy.[7][8] In a research setting, for studies requiring highly specific PLK4 inhibition with minimal off-target effects on Aurora kinases, Centrinone and Centrinone-B are excellent tool compounds.[4][10][11] However, their utility in vivo may be limited.[15] The choice of inhibitor will ultimately depend on the specific experimental goals, with CFI-400945 being a strong candidate for translational studies, while the Centrinones are ideal for dissecting the specific cellular functions of PLK4.
References
- 1. Centrinone – Better Labs and Prep Rooms [websites.umass.edu]
- 2. researchgate.net [researchgate.net]
- 3. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Polo-like Kinase 4 Inhibitors for the Treatment of Cancer: A Mini Patent Review | Bentham Science [benthamscience.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. targetedonc.com [targetedonc.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Centrinone | inhibitor of polo-like kinase 4 (PLK4) | anticancer activity | CAS 1798871-30-3 | Centrinone (LCR-263) | PLK4 抑制剂 | 美国InvivoChem [invivochem.cn]
- 11. Centrinone-B | inhibitor of polo-like kinase 4 (PLK4) | CAS 1798871-31-4 | Centrinone-B (LCR-323) | Polo-like Kinase (PLK) 抑制剂 | 美国InvivoChem [invivochem.cn]
- 12. selleckchem.com [selleckchem.com]
- 13. pnas.org [pnas.org]
- 14. [PDF] Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells | Semantic Scholar [semanticscholar.org]
- 15. oricpharma.com [oricpharma.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Inhibition of polo-like kinase 4 (PLK4): a new therapeutic option for rhabdoid tumors and pediatric medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]
A Comparative Overview of PLK4 Inhibitors: CFI-400945 versus CFI-400437
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent Polo-like kinase 4 (PLK4) inhibitors, CFI-400945 and CFI-400437. The information presented is collated from preclinical studies to assist researchers in making informed decisions for their investigations.
Introduction
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication.[1][2] Its overexpression is implicated in tumorigenesis through the induction of chromosomal instability. Consequently, PLK4 has emerged as a promising target for anticancer therapies. CFI-400945 and CFI-400437 are two potent, orally bioavailable, ATP-competitive inhibitors of PLK4 that have demonstrated significant antitumor activity in preclinical models.[3] This guide offers a comparative analysis of their performance based on available experimental data.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data for CFI-400945 and CFI-400437, highlighting their biochemical potency and cellular activity.
Table 1: Biochemical Activity - Kinase Inhibition
| Kinase Target | CFI-400945 | CFI-400437 | Reference |
| PLK4 (IC50) | 2.8 nM | 0.6 nM | [4] |
| PLK4 (Ki) | 0.26 nM | Not Reported | [4] |
| Aurora A (IC50) | Not Reported | 0.37 µM | |
| Aurora B (IC50) | 98 nM | 0.21 µM | [4] |
| KDR (IC50) | Not Reported | 0.48 µM | |
| FLT-3 (IC50) | Not Reported | 0.18 µM |
Table 2: Cellular Activity - Growth Inhibition (GI50) in Breast Cancer Cell Lines
| Cell Line | CFI-400945 (nM) | CFI-400437 (nM) | Reference |
| MDA-MB-468 | 14 | Potent inhibitor (value not specified) | |
| MCF-7 | 36 | Potent inhibitor (value not specified) | |
| MDA-MB-231 | 165 | Potent inhibitor (value not specified) |
Key Differentiators and Off-Target Effects
While both compounds are potent PLK4 inhibitors, a key distinction lies in their selectivity profiles. CFI-400437 was developed as a highly selective PLK4 inhibitor.[3] In contrast, CFI-400945, while highly potent against PLK4, also exhibits significant inhibitory activity against Aurora B kinase (AURKB) at nanomolar concentrations.[4] This off-target activity is noteworthy, as Aurora B plays a crucial role in cytokinesis. Inhibition of both PLK4 and Aurora B by CFI-400945 can lead to a complex cellular phenotype characterized by defects in both centriole duplication and cell division, potentially contributing to its antitumor effects through mechanisms beyond PLK4 inhibition alone.[5] Some studies suggest that the profound cellular effects of CFI-400945, such as extensive multinucleation, may be largely attributable to its inhibition of Aurora B.[5]
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide, providing a framework for reproducible research.
Biochemical Kinase Assay (LanthaScreen® Eu Kinase Binding Assay)
This assay is designed to measure the binding of the inhibitor to the kinase.
-
Reagents:
-
PLK4 Kinase
-
Eu-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor tracer
-
Test compounds (CFI-400945, CFI-400437) serially diluted in DMSO
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
-
Procedure:
-
Add 4 µL of 4X test compound to the wells of a 384-well plate.
-
Add 8 µL of a 2X mixture of PLK4 kinase and Eu-labeled antibody.
-
Add 4 µL of the 4X Alexa Fluor™ 647-labeled tracer.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET). The signal is measured at two emission wavelengths (e.g., 665 nm for the tracer and 615 nm for the europium).
-
The ratio of the emission signals is calculated and used to determine the degree of inhibitor binding. IC₅₀ values are calculated from the dose-response curves.
-
Cell Viability Assay (Sulforhodamine B - SRB Assay)
This assay assesses the effect of the inhibitors on cell proliferation.
-
Cell Seeding:
-
Seed cancer cells (e.g., MDA-MB-468, MCF-7) in 96-well plates at a density of 3,000-6,000 cells per well and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of CFI-400945 or CFI-400437 in cell culture medium.
-
Add the diluted compounds to the cells and incubate for 5 days.
-
-
Cell Fixation and Staining:
-
Gently remove the culture medium and fix the cells with 50 µL of ice-cold 10% trichloroacetic acid (TCA) per well for 30 minutes at 4°C.
-
Wash the plates five times with water and allow them to air-dry.
-
Add 50 µL of 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air-dry.
-
-
Measurement:
-
Solubilize the bound SRB with 100 µL of 10 mM Tris base (pH 10.5) per well.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of relative inhibition of cell viability compared to untreated control cells to determine the GI₅₀ values.[6]
-
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of the inhibitors in a mouse model.
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice).
-
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of human cancer cells (e.g., HCT116) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment:
-
Randomize the mice into control and treatment groups.
-
Prepare the inhibitor (e.g., CFI-400945) in a suitable vehicle for oral administration.
-
Administer the inhibitor orally, once daily, at a predetermined dose (e.g., 3.75-104 mg/kg for CFI-400945) for a specified period (e.g., 21 days).[6] The control group receives the vehicle only.
-
-
Monitoring and Endpoint:
-
Monitor the tumor size using calipers and the body weight of the mice regularly.
-
The study endpoint can be a predetermined tumor volume, a specific time point, or signs of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).
-
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by CFI-400945 and CFI-400437.
Caption: PLK4's role in centriole duplication and its inhibition.
Caption: Aurora B's function in cytokinesis and the effect of its inhibition.
Experimental Workflow Diagram
Caption: A generalized workflow for comparing kinase inhibitors.
Conclusion
Both CFI-400945 and CFI-400437 are highly potent inhibitors of PLK4 with demonstrated anticancer activity. The primary distinction lies in their selectivity, with CFI-400945 exhibiting significant off-target activity against Aurora B kinase, which may contribute to a different spectrum of cellular effects compared to the more selective CFI-400437. The choice between these inhibitors for research purposes will depend on the specific scientific question being addressed. For studies focused purely on the consequences of PLK4 inhibition, the more selective CFI-400437 may be preferable. Conversely, the dual PLK4/Aurora B inhibitory profile of CFI-400945 may be of interest for investigating synergistic therapeutic strategies. Further head-to-head studies under identical experimental conditions are warranted to fully elucidate the comparative efficacy and mechanisms of action of these two important research compounds.
References
- 1. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polo-like kinase 4 controls centriole duplication but does not directly regulate cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. selleckchem.com [selleckchem.com]
Evaluating the Selectivity Profile of CFI-400945 Against a Kinase Panel: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase selectivity profile of CFI-400945, a potent and selective inhibitor of Polo-like kinase 4 (PLK4). The performance of CFI-400945 is compared with other relevant kinase inhibitors, supported by available experimental data. This document is intended to serve as a resource for researchers in oncology and cell biology, providing objective data to inform preclinical and clinical research decisions.
Introduction to CFI-400945 and PLK4 Inhibition
CFI-400945 is a first-in-class, orally bioavailable small molecule inhibitor of PLK4, a serine/threonine kinase that plays a crucial role in centriole duplication, a process essential for mitotic fidelity.[1] Dysregulation of PLK4 is implicated in tumorigenesis, making it an attractive target for cancer therapy. The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index, as off-target effects can lead to toxicity and limit clinical utility. This guide evaluates the selectivity of CFI-400945 against a panel of kinases and compares it to other inhibitors targeting the Polo-like kinase family.
Kinase Selectivity Profile of CFI-400945
CFI-400945 demonstrates high potency for PLK4 with a reported IC50 of 2.8 nM and a Ki of 0.26 nM in biochemical assays. Notably, it exhibits a high degree of selectivity against other members of the PLK family, with IC50 values greater than 50 µM for PLK1, PLK2, and PLK3. While a comprehensive screen against a full kinase panel is not publicly available, data on its activity against a selection of other kinases indicates a favorable selectivity profile.
Table 1: Kinase Inhibition Profile of CFI-400945
| Kinase | IC50 / EC50 (nM) | Assay Type |
| PLK4 | 2.8 (IC50) | Biochemical |
| PLK4 | 0.26 (Ki) | Biochemical |
| PLK1 | >50,000 | Biochemical |
| PLK2 | >50,000 | Biochemical |
| PLK3 | >50,000 | Biochemical |
| TRKA | 84 (EC50) | Cellular |
| TRKB | 88 (EC50) | Cellular |
| Tie2/TEK | 117 (EC50) | Cellular |
| AURKA | 510 (EC50) | Cellular |
| AURKB | 102 (EC50) | Cellular |
Comparison with Other PLK Inhibitors
To contextualize the selectivity of CFI-400945, it is compared with volasertib, a well-characterized PLK1 inhibitor. It is important to note that these inhibitors target different members of the PLK family, and thus their selectivity profiles are expected to differ.
Table 2: Comparative Kinase Inhibition Profiles
| Inhibitor | Primary Target | Target IC50 (nM) | Off-Target Kinase Activity |
| CFI-400945 | PLK4 | 2.8 | Low activity against PLK1/2/3 (>50 µM). Moderate activity against AURKB, TRKA/B, and Tie2/TEK in cellular assays. |
| Volasertib | PLK1 | 0.87 | Potent inhibitor of PLK2 (IC50 = 5 nM) and PLK3 (IC50 = 56 nM).[2][3] No significant inhibition of >50 other kinases at concentrations up to 10 µM.[4] |
| Onvansertib | PLK1 | Not specified | A selective PLK1 inhibitor.[5][6] Detailed public data on broad kinase panel screening is limited. |
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is crucial for its preclinical development. A widely used method for this is a competition binding assay, such as the KINOMEscan™ platform.
Active Site-Directed Competition Binding Assay (e.g., KINOMEscan™)
This method quantitatively measures the binding of a test compound to a large panel of kinases. The assay is based on the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site.
Principle: A DNA-tagged kinase is incubated with the test compound and an immobilized ligand that binds to the active site of the kinase. If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand. The amount of kinase that remains bound to the immobilized ligand is then quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger binding of the test compound.
General Protocol:
-
Preparation of Reagents: The kinase panel, test compound (solubilized in DMSO), and the immobilized ligand are prepared.
-
Binding Reaction: The DNA-tagged kinases are incubated with the test compound at a specified concentration (e.g., 10 µM for initial screening) and the immobilized ligand in a multi-well plate. A DMSO control is included to represent 100% kinase binding.
-
Washing: The wells are washed to remove any unbound kinase.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag.
-
Data Analysis: The results are typically expressed as a percentage of the DMSO control (% Ctrl). A lower % Ctrl value indicates a stronger interaction between the test compound and the kinase. For potent hits, a dose-response curve is generated to determine the dissociation constant (Kd).
Visualizing Key Pathways and Workflows
To further illustrate the context of CFI-400945's mechanism and evaluation, the following diagrams are provided.
Caption: Workflow of a competition binding assay for kinase selectivity profiling.
Caption: The role of PLK4 in initiating centriole duplication and its inhibition by CFI-400945.
Conclusion
The available data indicates that CFI-400945 is a highly potent and selective inhibitor of PLK4. Its selectivity against other PLK family members is a distinguishing feature. While it shows some activity against other kinases at higher concentrations in cellular assays, its primary target affinity is in the low nanomolar range. A direct comparison with a comprehensive KINOMEscan profile of other PLK inhibitors would provide a more complete picture of its relative selectivity. The information presented in this guide provides a solid foundation for researchers to evaluate the potential of CFI-400945 as a targeted therapeutic agent.
References
- 1. oncotarget.com [oncotarget.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phase I trial of volasertib, a Polo-like kinase inhibitor, plus platinum agents in solid tumors: safety, pharmacokinetics and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. cardiffoncology.com [cardiffoncology.com]
A Comparative Guide to the In Vivo Tolerability of PLK4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo tolerability of various Polo-like Kinase 4 (PLK4) inhibitors, supported by available preclinical and clinical data. The information is intended to assist researchers and drug development professionals in evaluating the safety profiles of these targeted therapeutic agents.
Introduction to PLK4 Inhibition
Polo-like Kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication, a process essential for the formation of the mitotic spindle and the maintenance of genomic stability.[1] Dysregulation of PLK4 expression is frequently observed in various cancers, making it an attractive target for anti-cancer drug development. PLK4 inhibitors disrupt the fidelity of cell division in cancer cells, leading to mitotic catastrophe and apoptosis. However, as with any targeted therapy, understanding the in vivo tolerability and potential toxicities is crucial for clinical translation.
PLK4 Signaling Pathway
PLK4 is a critical regulator of cell cycle progression. Its primary function is to initiate the formation of new centrioles during the S phase. The activity of PLK4 is tightly regulated to ensure that centriole duplication occurs only once per cell cycle. Overexpression of PLK4 can lead to centrosome amplification, a hallmark of many cancers, which can contribute to chromosomal instability and aneuploidy.
Comparison of In Vivo Tolerability
The following table summarizes the available in vivo tolerability data for selected PLK4 inhibitors. It is important to note that direct comparison is challenging due to variations in experimental models, dosing regimens, and the extent of publicly available information.
| Inhibitor | Species | Dosing Regimen | Maximum Tolerated Dose (MTD) / Recommended Phase 2 Dose (RP2D) | Dose-Limiting Toxicities (DLTs) / Adverse Events | Reference(s) |
| CFI-400945 | Human (Phase 1) | Continuous daily oral dosing (28-day cycles) | RP2D: 64 mg/day | Neutropenia, Febrile neutropenia. At 96 mg, one DLT of grade 3 febrile neutropenia occurred. | [2][3][4] |
| Mouse (Preclinical) | 5 mg/kg and 7.5 mg/kg, oral | Not explicitly defined, but 7.5 mg/kg was associated with body weight reduction. | At 7.5 mg/kg, body weight reduction was observed. The 5 mg/kg dose was well-tolerated. | [5] | |
| RP-1664 | Mouse (Preclinical) | Not specified | Described as "well tolerated doses" in xenograft models. Specific MTD not publicly available. | Not specified. | |
| R1530 | Mouse (Preclinical) | Daily oral dosing | 50 mg/kg/day | Not specified. | [6] |
| Centrinone | Mouse (Preclinical) | Not specified | No publicly available in vivo MTD or tolerability data found. | Not specified. | [7][8][9] |
Experimental Protocols
Detailed experimental protocols for the in vivo tolerability studies of each specific PLK4 inhibitor are not extensively published. However, a general methodology for assessing the in vivo tolerability of a kinase inhibitor in a murine model is outlined below.
General In Vivo Tolerability Study Protocol in Mice
-
Animal Model: Typically, immunocompromised mice (e.g., nude or SCID) for xenograft studies or immunocompetent mice (e.g., C57BL/6) for syngeneic models are used. Age and sex-matched animals are randomly assigned to treatment and control groups.
-
Dose Formulation and Administration: The inhibitor is formulated in a suitable vehicle (e.g., a solution of DMSO, Tween-80, and saline). Administration is typically via oral gavage or intraperitoneal injection, with the volume adjusted based on the animal's body weight.
-
Dose Escalation: To determine the MTD, a dose escalation study is often performed. This can follow a traditional 3+3 design in preclinical settings as well, where cohorts of 3-6 mice are treated with increasing doses of the compound.
-
Monitoring: Animals are monitored daily for clinical signs of toxicity, including changes in body weight, food and water consumption, posture, and activity levels. A clinical scoring system is often used to quantify morbidity.
-
Endpoint: The study endpoint can be a predetermined time point, a specific level of tumor growth in efficacy studies, or when signs of toxicity (e.g., >20% body weight loss, severe clinical signs) necessitate euthanasia.
-
Pathological Analysis: At the end of the study, major organs are collected for histopathological analysis to identify any treatment-related microscopic changes. Blood samples are also collected for hematological and serum chemistry analysis to assess organ function.
3+3 Dose Escalation Design (Clinical Trial)
The Phase 1 clinical trial for CFI-400945 utilized a standard 3+3 dose-escalation design to determine the MTD and RP2D.[2][4]
-
Cohort Enrollment: Three patients are enrolled at a specific dose level.
-
DLT Observation: These patients are observed for a predefined period (e.g., the first 28-day cycle) for the occurrence of dose-limiting toxicities.
-
Escalation/Expansion:
-
If 0 out of 3 patients experience a DLT, the dose is escalated for the next cohort.
-
If 1 out of 3 patients experiences a DLT, three more patients are enrolled at the same dose level.
-
If 1 out of the 6 patients experiences a DLT, the dose is escalated.
-
If 2 or more out of the 6 patients experience a DLT, the dose is considered to have exceeded the MTD, and the next lower dose is typically declared the MTD.
-
-
If 2 or more out of the initial 3 patients experience a DLT, the dose is considered to have exceeded the MTD.[10][11][12]
-
Logical Comparison of PLK4 Inhibitors
The selection of a PLK4 inhibitor for further development depends on a multi-faceted evaluation of its in vivo tolerability profile. The ideal candidate would exhibit a favorable therapeutic window, with high efficacy at doses that are well-tolerated.
Conclusion
Based on publicly available data, CFI-400945 is the most clinically advanced PLK4 inhibitor with a well-characterized in vivo tolerability profile in humans, with neutropenia being the primary dose-limiting toxicity.[2][4] Preclinical data for RP-1664 and R1530 also suggest manageable tolerability in animal models.[6] However, a significant lack of public in vivo tolerability data for centrinone limits its direct comparison.
The choice of a specific PLK4 inhibitor for therapeutic development will depend on a comprehensive assessment of its efficacy and safety profile. Further preclinical and clinical studies are necessary to fully elucidate the therapeutic potential and risks associated with this class of anti-cancer agents. Researchers should consider the specific tumor type and potential for combination therapies when evaluating the tolerability data presented in this guide.
References
- 1. PLK4: A Key Regulator of Centriole Duplication and Cell Division [learn.mapmygenome.in]
- 2. researchgate.net [researchgate.net]
- 3. A Phase I dose escalation and expansion clinical trial of the novel first-in-class Polo-like Kinase 4 (PLK4) inhibitor, CFI-400945 in patients with advanced solid tumors – CIRM [cirm.ca.gov]
- 4. Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical evaluation of the novel multi-targeted agent R1530 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholars.northwestern.edu [scholars.northwestern.edu]
- 9. Effects of the PLK4 inhibitor Centrinone on the biological behaviors of acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
A Critical Review of the Cellular Effects of CFI-400945 Versus Centrinone: A Comparative Guide for Researchers
An objective analysis of two prominent PLK4 inhibitors, CFI-400945 and centrinone, reveals critical differences in their cellular effects, stemming from their distinct kinase selectivity profiles. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, supported by experimental data and detailed protocols, to inform the selection and interpretation of studies involving these compounds.
Polo-like kinase 4 (PLK4) has emerged as a compelling therapeutic target in oncology due to its central role in centriole duplication and the frequent observation of centrosome amplification in cancer cells.[1] Two of the most widely studied small molecule inhibitors of PLK4 are CFI-400945 and centrinone. While both compounds effectively inhibit PLK4, their downstream cellular consequences diverge significantly, a crucial consideration for researchers designing experiments and interpreting results. This guide presents a critical review of their cellular effects, highlighting the importance of inhibitor selectivity.
Key Differences at a Glance: Selectivity Drives Cellular Phenotype
The primary distinction between CFI-400945 and centrinone lies in their kinase selectivity. CFI-400945, while a potent PLK4 inhibitor, also demonstrates significant off-target activity against Aurora B kinase.[2][3][4] In contrast, centrinone is a more highly selective PLK4 inhibitor with substantially less activity against Aurora kinases.[2][5] This difference in selectivity is the principal driver of their distinct cellular phenotypes.
Inhibition of PLK4 by both compounds disrupts the tightly regulated process of centriole duplication. However, the concomitant inhibition of Aurora B by CFI-400945 leads to a phenotype dominated by cytokinesis failure, resulting in the accumulation of polyploid cells.[2][3] Centrinone, being more selective for PLK4, primarily induces a G2/M cell cycle arrest in many cell types, a direct consequence of centrosome-related defects.[2][6]
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data on the kinase inhibition profiles and cellular effects of CFI-400945 and centrinone.
Table 1: Kinase Inhibition Profile
| Kinase | CFI-400945 | Centrinone |
| PLK4 | Ki: 0.26 nM [2] IC50: 2.8 nM [2] | Ki: 0.16 nM [5] |
| Aurora A | IC50: >1000-fold selectivity for PLK4[2] | >1000-fold selectivity for PLK4[2] |
| Aurora B | IC50: 98 nM [2] | >1000-fold selectivity for PLK4[2] |
| PLK1 | IC50: >50 µM[7] | Not reported, but selective over other PLKs |
| PLK2 | IC50: >50 µM[7] | Not reported, but selective over other PLKs |
| PLK3 | IC50: >50 µM[7] | Not reported, but selective over other PLKs |
| TRKA | >50% inhibition at tested concentrations[7] | Not reported |
| TRKB | >50% inhibition at tested concentrations[7] | Not reported |
| Tie2/TEK | >50% inhibition at tested concentrations[7] | Not reported |
Table 2: Comparison of Cellular Effects
| Cellular Effect | CFI-400945 | Centrinone |
| Primary Phenotype | Polyploidy due to cytokinesis failure (Aurora B inhibition)[2][8] | G2/M cell cycle arrest (p53-dependent in some cells)[2][5][9] |
| Centriole Duplication | Bimodal effect: low concentrations lead to overduplication, high concentrations block duplication[10][11] | Depletes centriole and centrosome levels[5] |
| Apoptosis Induction | Yes, in various cancer cell lines[2][10] | Yes, in various cancer cell lines[2] |
| Cell Line Examples | Ewing's sarcoma cells (polyploidy)[2], Lung cancer cells (polyploidy)[11], Breast cancer cells (mitotic defects)[7] | Ewing's sarcoma cells (G2/M arrest)[2], AML cells (G2/M arrest)[6], Normal human cells (p53-dependent cell cycle arrest)[5] |
| p53-Dependence | Effects observed in both p53 wild-type and mutant cells[2][11] | Cell cycle arrest is p53-dependent in normal cells[5][9] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vitro Kinase Inhibition Assay (Example for PLK4)
This protocol is a generalized example for determining the in vitro inhibitory activity of a compound against PLK4.
-
Reagents and Materials:
-
Recombinant human PLK4 kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate peptide (e.g., a generic serine/threonine kinase substrate)
-
Test compounds (CFI-400945, centrinone) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds to the wells of a 384-well plate.
-
Prepare a kinase/substrate solution in kinase buffer and add it to the wells.
-
Initiate the kinase reaction by adding ATP to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability Assay (MTT Assay)
This protocol describes a common method for assessing the effect of inhibitors on cell viability.
-
Reagents and Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
CFI-400945 and centrinone
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of CFI-400945 or centrinone for the desired duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps for analyzing the cell cycle distribution of cells treated with PLK4 inhibitors.
-
Reagents and Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
CFI-400945 and centrinone
-
PBS
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
-
Procedure:
-
Seed cells and treat with inhibitors as for the cell viability assay.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in G1, S, and G2/M phases, as well as any polyploid populations.
-
Immunofluorescence for Centrosome Quantification
This protocol describes how to visualize and quantify centrosomes in cells.
-
Reagents and Materials:
-
Cells grown on coverslips
-
CFI-400945 and centrinone
-
PBS
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibodies against centrosomal markers (e.g., anti-γ-tubulin, anti-pericentrin)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (for nuclear staining)
-
Mounting medium
-
-
Procedure:
-
Treat cells grown on coverslips with the inhibitors.
-
Fix the cells with the chosen fixative.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding sites.
-
Incubate with primary antibodies diluted in blocking buffer.
-
Wash with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies and DAPI.
-
Wash with PBS.
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope.
-
Quantify the number of centrosomes per cell.
-
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: PLK4 signaling pathway and points of inhibition.
Caption: General experimental workflow for inhibitor characterization.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. google.com [google.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Immunofluorescence staining and confocal microscopy [bio-protocol.org]
- 11. m.youtube.com [m.youtube.com]
Safety Operating Guide
Navigating the Disposal of Unidentified Laboratory Chemicals: A Procedural Guide
Immediate Safety and Information Gathering
Before proceeding with any disposal actions, the primary focus must be on immediate safety and gathering all available information regarding the substance.
Step 1: Treat as Hazardous
In the absence of definitive identification, treat "CFI02" as a hazardous substance. This necessitates the use of appropriate personal protective equipment (PPE), including but not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A laboratory coat
Work with the substance should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or particulates.
Step 2: Internal Documentation Review
Thoroughly review all internal laboratory documentation for any reference to "this compound". This includes:
-
Laboratory notebooks
-
Chemical inventory lists
-
Internal databases or spreadsheets
-
Experimental protocols
The goal is to identify the chemical composition, origin, and any associated hazard information.
Step 3: Consult with Principal Investigator and Laboratory Personnel
Consult with the Principal Investigator (PI) and other laboratory members who may have knowledge of the substance. Open communication within the research team is often the quickest way to identify an unclassified chemical.
Procedural Flow for Unidentified Chemical Disposal
The following workflow outlines the decision-making process for the disposal of an unknown chemical substance.
Caption: Workflow for the safe disposal of an unidentified chemical.
Disposal Procedures for Unidentified Chemicals
If the identity of "this compound" cannot be determined through internal resources, you must proceed with the formal hazardous waste disposal process for unknown chemicals.
Step 4: Contact Your Institution's Environmental Health and Safety (EHS) Office
Your institution's EHS office is the definitive resource for guidance on hazardous waste disposal.[1] Inform them that you have an unknown chemical that requires disposal. Be prepared to provide them with any information you have gathered, even if it is incomplete.
Step 5: Hazardous Waste Characterization
EHS will likely require a "hazardous waste determination" to be performed. This may involve:
-
Providing a sample for analysis.
-
Detailing the process or reaction from which the waste was generated.
-
Answering questions about the physical properties of the substance (e.g., solid, liquid, pH, reactivity).
Step 6: Packaging, Labeling, and Storage
Follow the explicit instructions from your EHS office for packaging, labeling, and storing the unknown waste. General guidelines include:
-
Packaging: Use a chemically compatible, sealed, and leak-proof container.
-
Labeling: Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The date the waste was first placed in the container
-
The words "Unknown Chemical"
-
Any known hazard characteristics (e.g., "Suspected Flammable Liquid," "Suspected Corrosive Solid")
-
-
Storage: Store the container in a designated satellite accumulation area within your laboratory until it is collected by EHS.
Step 7: Waste Collection and Disposal
Your EHS office will arrange for the collection of the hazardous waste. They will then transport it to a licensed treatment, storage, and disposal facility (TSDF) for final disposition.
General Principles of Laboratory Waste Disposal
It is imperative to adhere to established guidelines for the disposal of all laboratory waste.
What Can Potentially Go Down the Drain?
Only certain non-hazardous, aqueous solutions may be suitable for drain disposal, and only if permitted by your institution and local regulations.[2] These typically have:
Never pour organic solvents, solutions containing heavy metals, or any unidentified chemical down the drain. [2]
Quantitative Data Summary
As "this compound" is not a recognized chemical entity in public databases, there is no quantitative data available regarding its physical, chemical, or toxicological properties. In a laboratory setting, any experimentally determined quantitative data for an unknown substance should be documented and provided to the EHS office to aid in waste characterization.
| Property | Value | Source |
| pH | To be determined | Experimental |
| Flash Point | To be determined | Experimental |
| LD50 | Not Available | N/A |
Experimental Protocols
No experimental protocols related to "this compound" were found. When working with an unknown substance, all experimental procedures should be designed with the highest level of safety in mind, assuming the substance is potent and hazardous. A thorough risk assessment should be conducted before any new protocol is initiated.
By following these procedures, researchers can ensure the safe and compliant disposal of unidentified chemicals, thereby protecting themselves, their colleagues, and the environment. This commitment to safety and procedural diligence is the foundation of a responsible and trusted laboratory environment.
References
Essential Safety and Handling Protocols for Trifluoroiodomethane (CF3I)
Disclaimer: The chemical formula "CFI02" does not correspond to a recognized chemical compound. The following safety and handling information is provided for Trifluoroiodomethane (CF3I), a compound containing carbon, fluorine, and iodine, which is used as a representative substance. Researchers must verify the identity of their specific compound and consult its corresponding Safety Data Sheet (SDS) before commencing any work.
This guide provides essential safety, handling, and disposal information for laboratory professionals working with Trifluoroiodomethane (CF3I). The procedural guidance herein is designed to answer specific operational questions and ensure safe laboratory practices.
Hazard Identification and Health Effects
Trifluoroiodomethane is a colorless, odorless gas at room temperature and is primarily used as a fire suppressant.[1][2] It is crucial to be aware of its potential health hazards. Key health effects include:
-
Suspected Genetic Defects: CF3I is classified under GHS as "Suspected of causing genetic defects" (H341).[3]
-
Cardiac Sensitization: Acute exposure to high concentrations (greater than 0.2%) may cause cardiac sensitization.[4]
-
Inhalation Risks: As a gas, the primary route of exposure is inhalation.[4] High concentrations can lead to lethargy and slight incoordination.[5]
-
Thyroid Effects: Studies in rats have shown that exposure can lead to alterations in thyroid hormones.[1][5]
-
Byproducts: In the presence of sunlight or temperatures above 100°C, it can react with water to form hazardous byproducts, including hydrogen fluoride (HF), hydrogen iodide (HI), and carbonyl fluoride (COF2).[2]
Exposure Limits and Physical Properties
Quantitative data regarding exposure limits and key physical properties are summarized below for quick reference.
Table 1: Occupational Exposure Limits for CF3I
| Parameter | Value | Species | Notes |
| 8-hr Time-Weighted Average (WEEL) | 500 ppm | Human | Expected to provide a significant margin of safety against potential adverse health effects.[1] |
| 15-min Short-Term Exposure Limit (STEL) | 1500 ppm | Human | Protects against potential cardiac effects from acute, high-dose inhalation.[1] |
| NOAEL (Cardiac Sensitization) | 2000 ppm | Dog | No-Observed-Adverse-Effect Level for cardiac sensitization.[1] |
| NOAEL (Parental, non-thyroid) | 7000 ppm | Rat | From a reproductive/developmental inhalation study, excluding thyroid effects.[1] |
| LOAEL (Parental, thyroid effects) | 2000 ppm | Rat | Lowest-Observed-Adverse-Effect Level for parental toxicity based on thyroid hormone effects.[1] |
Table 2: Physical and Chemical Properties of CF3I
| Property | Value |
| Chemical Formula | CF3I[2] |
| Molar Mass | 195.91 g/mol [2] |
| Appearance | Colorless, odorless gas[2] |
| Boiling Point | -22.5 °C[2][4] |
| Melting Point | -110 °C[2][4] |
| Vapor Pressure | 541 kPa at 25 °C[2] |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling CF3I. The required PPE provides a barrier against potential exposure and minimizes risk.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]
-
Skin Protection: Wear impervious, fire/flame-resistant clothing.[3] Handle all materials with appropriate chemical-resistant gloves (e.g., neoprene or butyl rubber) that have been inspected prior to use.[3]
-
Respiratory Protection: All work with CF3I must be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If exposure limits are exceeded, a full-face respirator with an appropriate cartridge for organic vapors should be used.[3]
-
Body Protection: A standard lab coat is required. For procedures with a higher risk of release, a chemical-resistant apron or suit should be considered.
The logical workflow for selecting and using PPE is illustrated below.
Caption: Workflow for PPE selection and use when handling CF3I.
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the standard procedure for safely handling CF3I in a laboratory setting.
Methodology:
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Gather all necessary equipment and reagents.
-
Verify that emergency equipment (safety shower, eyewash station, fire extinguisher) is accessible and functional.
-
Don all required PPE as specified in Section 3.
-
-
Handling the Gas Cylinder:
-
Secure the CF3I gas cylinder in an upright position using a cylinder strap or stand.
-
Ensure the cylinder valve is closed.
-
Connect a suitable pressure-reducing regulator and delivery system (e.g., stainless steel tubing). Do not use plastic tubing.
-
Leak-test all connections using an appropriate leak detection solution (e.g., Snoop).
-
-
Dispensing the Gas:
-
Slowly open the main cylinder valve.
-
Adjust the regulator to the desired delivery pressure.
-
Open the outlet valve on the delivery system to begin the gas flow into your apparatus.
-
Continuously monitor the system for any signs of leaks.
-
-
Shutdown and Storage:
-
When the procedure is complete, close the main cylinder valve first.
-
Allow the gas remaining in the regulator and delivery lines to be consumed or safely vented within the fume hood.
-
Close the outlet valve and reduce the regulator pressure to zero.
-
Disconnect the apparatus. Store the cylinder with the valve cap securely in place in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[2]
-
Emergency and Disposal Plan
Immediate and correct response to an emergency is critical.
Emergency Protocols:
-
Inhalation: Move the affected person to fresh air immediately.[3] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth resuscitation).[3] Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing immediately.[3] Wash the affected area with soap and plenty of water.[3] Consult a doctor if irritation persists.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Accidental Release: Evacuate personnel to a safe area, staying upwind of the spill.[3] Ensure adequate ventilation.[3] Remove all sources of ignition.[3] If the leak is from a cylinder and cannot be stopped, move the cylinder to an isolated, well-ventilated area and allow it to empty.
The decision-making process during an accidental release is outlined below.
Caption: Decision tree for responding to an accidental release of CF3I.
Disposal Plan:
-
Chemical Disposal: All waste containing CF3I must be disposed of as hazardous waste. Do not attempt to release the gas into the atmosphere. The chemical should be kept in suitable, closed containers for disposal.[3]
-
Procedure: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the collection and disposal of the waste gas cylinder or any contaminated materials. Follow all local, state, and federal regulations for hazardous waste disposal.
-
Contaminated Materials: Any materials used for cleaning up a spill (e.g., adsorbents) and contaminated disposable PPE must be placed in a sealed, labeled container and disposed of as hazardous waste.
References
- 1. Trifluoroiodomethane (CF3I) (2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trifluoroiodomethane - Wikipedia [en.wikipedia.org]
- 3. echemi.com [echemi.com]
- 4. nist.gov [nist.gov]
- 5. Acute and subchronic inhalation studies on trifluoroiodomethane vapor in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
